Tricosane

Catalog No.
S564978
CAS No.
638-67-5
M.F
C23H48
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricosane

CAS Number

638-67-5

Product Name

Tricosane

IUPAC Name

tricosane

Molecular Formula

C23H48

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

FIGVVZUWCLSUEI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC

solubility

In water, 2.317X10-7 mg/L at 25 °C (est)
Insoluble in water
Soluble in alcohol
Slightyl soluble in ethanol; soluble in ethyl ether, carbon tetrachloride

Synonyms

Alkane C23

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC

Biological Activity Data of Tricosane

Author: Smolecule Technical Support Team. Date: February 2026

Activity Type Assay/Method Key Result (IC₅₀ or MIC) Comparative Notes
Antibacterial Disk diffusion & microdilution Not specified Shows activity against Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes); less effective against Gram-negative strains [1].
Antioxidant FRAP (Ferric Reducing Antioxidant Power) IC₅₀ ~57.93-59.96 µg/mL (for active components) Tricosane itself was less active; carvacrol and menthol were most active in this assay [1].
DPPH & ABTS radical scavenging Low activity The essential oil (CEEO) showed potent activity, not this compound alone [1].
Antidiabetic α-Amylase inhibition IC₅₀ = 385.26 µg/mL Shows moderate inhibition; CEEO essential oil was significantly more potent (IC₅₀ = 168.62 µg/mL) [1].
α-Glucosidase inhibition IC₅₀ = 192.30 µg/mL Shows moderate inhibition; CEEO essential oil was significantly more potent (IC₅₀ = 87.18 µg/mL) [1].
Dermatoprotective Elastase inhibition IC₅₀ = 145.26 ± 4.62 µg/mL Less active than CEEO and menthol in protecting skin against enzyme degradation [1].

Experimental Protocols for Cited Activities

For researchers looking to replicate or build upon these findings, here are the key methodological details.

Protocol 1: Antibacterial Activity Assessment [1]
  • Objective: Determine the minimum inhibitory and bactericidal concentrations (MIC/MBC).
  • Methodology:
    • Bacterial Strains: Use reference strains like Staphylococcus aureus (ATCC 29213) and Listeria monocytogenes (ATCC 13932) for Gram-positive testing.
    • Sample Preparation: Dissolve this compound in a suitable solvent like methanol or DMSO.
    • Inoculum Preparation: Adjust bacterial suspension to approximately 10^5 to 10^6 CFU/mL.
    • Microdilution: Serially dilute the compound in a 96-well plate containing Mueller-Hinton broth. Add bacterial inoculum.
    • Incubation: Incubate plates at 30°C for 18-24 hours.
    • MIC Determination: The lowest concentration showing no visible growth is the MIC.
    • MBC Determination: Sub-culture from wells with no growth onto agar plates. The MBC is the lowest concentration killing ≥99.9% of the initial inoculum.
Protocol 2: Antidiabetic Activity (Enzyme Inhibition) [1]
  • Objective: Measure the inhibition of α-amylase and α-glucosidase enzymes.
  • Methodology:
    • Reagents: α-Amylase (from Bacillus licheniformis), α-glucosidase (from Saccharomyces cerevisiae), and substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
    • Reaction Mixture:
      • Test: Enzyme + this compound (various concentrations) + substrate.
      • Control: Enzyme + substrate (no inhibitor).
      • Blank: this compound + substrate (no enzyme).
    • Incubation: Incubate at 37°C for 30 minutes.
    • Reaction Stop & Measurement:
      • α-Amylase: Stop with dinitrosalicylic acid, measure absorbance at 540 nm.
      • α-Glucosidase: Stop with Na₂CO₃, measure absorbance at 405 nm.
    • Calculation: IC₅₀ is calculated from the concentration causing 50% enzyme inhibition.

Research Applications & Workflow

This compound is investigated both as a pure compound and as a constituent of plant essential oils. The following diagram illustrates a generalized research workflow from discovery to application testing.

tricosane_research Plant Material\n(Centaurium erythraea) Plant Material (Centaurium erythraea) Essential Oil Extraction\n(Clevenger apparatus) Essential Oil Extraction (Clevenger apparatus) Plant Material\n(Centaurium erythraea)->Essential Oil Extraction\n(Clevenger apparatus) Steam Distillation Chemical Analysis\n(GC, GC-MS) Chemical Analysis (GC, GC-MS) Essential Oil Extraction\n(Clevenger apparatus)->Chemical Analysis\n(GC, GC-MS) Identify Components This compound Isolation This compound Isolation Chemical Analysis\n(GC, GC-MS)->this compound Isolation Bioactivity Screening Bioactivity Screening This compound Isolation->Bioactivity Screening Antibacterial Assays Antibacterial Assays Bioactivity Screening->Antibacterial Assays Antidiabetic Assays\n(α-amylase, α-glucosidase) Antidiabetic Assays (α-amylase, α-glucosidase) Bioactivity Screening->Antidiabetic Assays\n(α-amylase, α-glucosidase) Antioxidant Assays\n(FRAP, DPPH, ABTS) Antioxidant Assays (FRAP, DPPH, ABTS) Bioactivity Screening->Antioxidant Assays\n(FRAP, DPPH, ABTS) Dermatoprotective Assays\n(Elastase, Tyrosinase) Dermatoprotective Assays (Elastase, Tyrosinase) Bioactivity Screening->Dermatoprotective Assays\n(Elastase, Tyrosinase) Mode of Action Studies Mode of Action Studies Bioactivity Screening->Mode of Action Studies Potential Therapeutic Application Potential Therapeutic Application Mode of Action Studies->Potential Therapeutic Application

>this compound research workflow from plant extraction to bioactivity screening

Key Research Context

  • Natural Source: this compound is frequently identified as a significant component in the essential oils of various medicinal plants, notably Centaurium erythraea, where it is classified among the main chemotypes alongside menthol and carvacrol [1] [2].
  • Research Status: Current evidence suggests this compound's effects are moderate compared to its essential oil source, indicating potential synergistic actions with other compounds [1]. Most data comes from in vitro studies; in vivo and clinical data are needed to confirm therapeutic potential.

References

Technical Guide: Vapor Pressure and Henry's Law Constant of Tricosane

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

Tricosane is a straight-chain alkane with significant applications in semiochemicals. Its fundamental properties are summarized in the table below.

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Value Unit Source / Comment
CAS Registry Number 638-67-5 - [1] [2]
Molecular Formula C₂₃H₄₈ - [1] [2]
IUPAC Name n-Tricosane - [1] [2]
Molecular Weight 324.63 g/mol [1] [2]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCC - [1]
Melting Point 47.0 °C [1]
320.0 ± 1.0 K Average of multiple measurements [2]
Boiling Point 377.0 °C Manufacturer data [1]
653.2 K [2]
Critical Temperature (T꜀) 790.0 ± 8.0 K [2]
Critical Pressure (P꜀) 9.15 ± 0.40 bar [2]
Octanol-Water PartitionCoefficient (Log P) 11.64 - High, indicates high lipophilicity [1]
Water Solubility at 20°C 2.95 × 10⁻⁷ mg/L Low [1]
State at Room Temperature Odourless white waxy or crystalline flakes [1]

Vapor Pressure Data

Vapor pressure is a critical parameter for determining a substance's volatility. The following table and equation provide comprehensive vapor pressure data for this compound across a range of temperatures.

Table 2: Experimental and Calculated Vapor Pressure of this compound

Temperature (K) Vapor Pressure Unit Method / Context Reference
298.15 (25°C) 2.32 × 10⁻⁶ kPa Curated table for common alkanes [3]
298.15 (25°C) 1.16 × 10⁻⁵ kPa Calculated using correlation gas chromatography [4]
293.15 (20°C) 1.60 × 10⁻³ mPa (≈ 1.60 × 10⁻⁶ kPa) Manufacturer safety data sheets [1]
412.18 0.01 kPa Experimental data [4]
461.99 0.24 kPa Experimental data [4]
440.15 0.07 kPa Calculated from KDB Vapor Pressure Correlation [4]
653.15 101.34 kPa Calculated from KDB Vapor Pressure Correlation [4]

For predictive calculations, the Antoine Equation is commonly used. The parameters for this compound, valid for a temperature range of 443 K to 639.7 K, are as follows [5]:

  • Equation: log₁₀(P) = A − B / (T + C)
  • Variables: P = Vapor Pressure (bar), T = Temperature (K)
  • Coefficients:
    • A = 6.55706
    • B = 4200.069
    • C = 1.864

Additionally, a more complex correlation with the following coefficients can be used for the temperature range of 440.15 K to 653.15 K [4]:

  • Equation: ln(Pvp) = A + B/T + C × ln(T) + D × T²
  • Coefficients:
    • A = 3.05833 × 10²
    • B = -2.71788 × 10⁴
    • C = -4.10052 × 10¹
    • D = 1.44985 × 10⁻⁵

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is directly linked to vapor pressure and is essential for understanding the energy required for phase change.

Table 3: Enthalpy of Vaporization (ΔvapH) of this compound

Enthalpy of Vaporization (kJ/mol) Temperature (K) Method Reference
117.00 298.15 Vapor Pressure data [4]
118.70 ± 0.10 Not Specified Gas Spectroscopy (GS) [4] [2]
119.70 ± 2.30 Not Specified Correlation Gas Chromatography (CGC) [4] [2]
110.40 329.0 Not Specified [2]
123.00 ± 1.00 393.0 Temperature of Evaporation (TE) [4] [2]

Henry's Law Constant

Henry's Law Constant (H) is critical for predicting the partitioning of a chemical between air and water, which influences its environmental distribution and fate [6].

Despite a comprehensive search, no experimental or predicted value for the Henry's Law Constant of this compound was found in the consulted sources. One source listed a Henry's law constant at 25°C but did not provide the actual value in its accessible content [1].

Given the available data, a theoretical value can be estimated using the fundamental relationship between vapor pressure and water solubility: H = P_vap / S, where P_vap is the vapor pressure and S is the aqueous solubility.

  • Using P_vap = 2.32 × 10⁻⁶ kPa [3] and S = 2.95 × 10⁻⁷ mg/L [1], a very rough estimate of H can be derived. However, the extreme low values of both properties and the uncertainty in their measurements make this calculated value highly unreliable for scientific purposes. Therefore, direct experimental determination is strongly recommended.

Experimental Methodologies

Vapor Pressure Measurement Techniques

The data presented for this compound was gathered using several established experimental techniques [4] [2]:

  • Correlation Gas Chromatography (CGC): A method where the vaporization enthalpy of a compound is determined relative to a set of standards with known properties.
  • Gas Spectroscopy (GS): Involves spectroscopic analysis of the vapor phase to determine its properties.
  • Temperature of Evaporation (TE): Measures vapor pressure by observing the temperature at which the substance evaporates under controlled conditions.
  • Direct Experimental Measurement: Involves measuring vapor pressure directly, for example, by using a manometer to measure the pressure exerted by the vapor in a closed system at a fixed temperature.
Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized experimental workflow for determining key properties like vapor pressure and Henry's Law constant, leading to environmental fate assessment.

G Start Sample Preparation (this compound, solid/flakes) A Vapor Pressure Measurement Start->A B Water Solubility Measurement Start->B C Data Analysis & Model Fitting A->C P_vap Data B->C Solubility Data D Parameter Calculation C->D e.g., Antoine Coefficients E Environmental Fate Assessment D->E H, KOA, etc.

Workflow for property determination and assessment

Protocol for Vapor Pressure Measurement via CGC

For researchers aiming to reproduce or validate vapor pressure data, the following protocol outlines the key steps of the Correlation Gas Chromatography method as referenced in the data [4] [2] [6].

Objective: To determine the vaporization enthalpy (ΔvapH) and vapor pressure of this compound using Correlation Gas Chromatography. Principle: The retention behavior of the analyte (this compound) is compared against a series of n-alkane standards with known vaporization enthalpies. A linear relationship is established, allowing for the calculation of the unknown ΔvapH, which is then used to derive vapor pressure.

G P1 1. Preparation of Standards S1 Select n-alkane standards (C18-C30) P1->S1 S2 Prepare this compound sample (High Purity >97%) P1->S2 P2 2. Instrumental Setup S3 Gas Chromatograph with FID detector P2->S3 S4 Optimize temperature program and carrier gas flow P2->S4 P3 3. Sample Run S5 Inject standards and sample separately P3->S5 S6 Record retention times (t_R) for all compounds P3->S6 P4 4. Data Analysis S7 Plot known ΔvapH of standards vs. ln(t_R) P4->S7 S8 Calculate ΔvapH of this compound from regression line P4->S8 S9 Derive vapor pressure using Clausius-Clapeyron P4->S9

CGC protocol for vapor pressure measurement

Conclusion and Research Implications

This guide consolidates the available physicochemical data for this compound, with a particular emphasis on its vapor pressure. The high molecular weight and long carbon chain of this compound result in very low volatility and exceptionally low water solubility, as reflected in the data [3] [1]. These properties suggest that in the environment, this compound will have a strong tendency to partition into organic phases (e.g., soil organic matter, lipids) rather than remain in water or air.

A significant data gap exists for the Henry's Law Constant of this compound. Future research should prioritize the experimental determination of this critical parameter. Given the technical challenges in measuring such a low value, approaches like the PARA (Partition Ratio) method or the gas stripping method may be required. Furthermore, the QSPR (Quantitative Structure-Property Relationship) models discussed in the literature offer a promising computational avenue for predicting this and other properties for a wide range of compounds, though they require validation with experimental data [6].

References

tricosane octanol-water partition coefficient log P

Author: Smolecule Technical Support Team. Date: February 2026

Compendium of log P Prediction Methods

For your research, here is a summary of common computational approaches for log P prediction, which you could apply to compounds like tricosane.

Method Type Method Name Short Description Reported Performance (RMSE)
Structural Property-Based FElogP [1] Calculates transfer free energy from water to octanol using MM-PBSA. 0.91 log units (on a 707-molecule set)
Machine Learning-Based ALOGPS 2.1 [2] Uses associative neural networks and E-state indices. 0.35 log units (on training data)
Fragment-Based XLOGP3 [3] An additive model guided by knowledge, uses atomic and fragment contributions. Not specified in results
Atom-Based ALOGP [2] Sums the additive contributions of all atoms in a molecule. Not specified in results

Experimental and Computational Protocols

Here are detailed methodologies for key approaches to log P determination, as described in the search results.

  • Shake Flask Method: A classical method where octanol and water are pre-saturated with each other. The compound is shaken in the mixture, the phases are allowed to separate, and its concentration in each phase is measured analytically (e.g., by HPLC or UV spectroscopy) to calculate the partition ratio [1].
  • Chromatographic Methods (e.g., UHPLC): Techniques like Reversed Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) are used. The retention time of the compound is correlated with its hydrophobicity and compared against standards with known log P values to determine its value [1].
  • Free Energy Calculation (FElogP): This method is based on the thermodynamic principle that log P is proportional to the Gibbs free energy of transfer [1]. The relationship is given by: logP = (ΔG_water_solvation - ΔG_octanol_solvation) / (RT ln 10) The solvation free energies in water and octanol are calculated using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born (MM-GBSA) approaches. These methods compute the free energy by summing the polar (electrostatic) and non-polar contributions to solvation [1].

Workflow for log P Determination and Application

The following diagram illustrates the logical workflow for determining and applying log P values in research, integrating both experimental and computational paths.

workflow Start Compound of Interest (e.g., this compound) CompPath Computational Prediction Start->CompPath ExpPath Experimental Measurement Start->ExpPath ML Machine Learning/ QSAR Model (e.g., ALOGPS) CompPath->ML PhysModel Physical Model (e.g., FElogP, MM-PBSA) CompPath->PhysModel ShakeFlask Shake Flask Method ExpPath->ShakeFlask Chromatography Chromatographic Method (e.g., UHPLC) ExpPath->Chromatography LogPValue Determined log P Value ML->LogPValue PhysModel->LogPValue ShakeFlask->LogPValue Chromatography->LogPValue ADMET ADMET Profiling LogPValue->ADMET DrugDesign Drug Design & Optimization LogPValue->DrugDesign EnvAssess Environmental Fate Assessment LogPValue->EnvAssess

This diagram outlines the primary pathways for obtaining and utilizing log P data in scientific research.

How to Proceed for this compound Data

To find the specific log P value for this compound, I suggest you:

  • Consult Specialized Databases: Search authoritative chemical databases such as PubChem, ChemSpider, or the NIST Chemistry WebBook, which often contain curated physicochemical properties.
  • Review Key Handbooks: Standard references like the "CRC Handbook of Chemistry and Physics" or "The Merck Index" typically list partition coefficients for common compounds.
  • Use Prediction Tools Directly: Input the SMILES string for this compound (which is CCCCCCCCCCCCCCCCCCCCCCC) into the online prediction tools mentioned in the table above, such as ALOGPS 2.1 [2].

References

The Role of Tricosane in Andrena nigroaenea Attraction

Author: Smolecule Technical Support Team. Date: February 2026

The attraction of male Andrena nigroaenea bees is not triggered by a single compound but by a specific blend of cuticular hydrocarbons found on the surface of female bees. This blend is precisely mimicked by sexually deceptive Ophrys orchids. The key compounds include alkanes and alkenes with chain lengths between C19 and C29 [1].

The table below summarizes the specific hydrocarbons identified as pheromone components for Andrena nigroaenea:

Compound Class Example Compounds Double Bond Configuration Role in Attraction
n-Alkanes n-Heneicosane (C21), n-Tricosane (C23), n-Pentacosane (C25) Not applicable (saturated) Part of the essential attractive blend [1].
Alkenes (Z)-9-C23:1, (Z)-11-C23:1, (Z)-12-C23:1 (Z) configuration critical Crucial for specific bee attraction; precise double bond position is essential [1].

The (Z) configuration of the double bonds in the alkenes is particularly critical for biological activity. The initial breakthrough study by Schiestl et al. demonstrated that a blend of these 14 hydrocarbons is both electrophysiologically active and sexually attractive to male bees in field bioassays [1].

Analytical Methods for Pheromone Identification

Identifying these pheromone components requires a combination of sophisticated separation techniques, electrophysiological detection, and behavioral assays.

G Start Sample Collection A Solvent Extraction (e.g. DCM wash) Start->A B Gas Chromatography (GC) High-resolution separation A->B C Coupled Detection B->C D1 Mass Spectrometry (MS) Compound identification C->D1 D2 Electroantennography (EAD) Detects antennal response C->D2 E Data Correlation Identifies EAD-active peaks D1->E D2->E F Synthesis of Candidate Compounds/Blends E->F G Field Bioassay Confirms behavioral activity F->G End Pheromone Identified G->End

Experimental workflow for insect pheromone identification.

Detailed Protocols for Key Steps
  • Sample Collection: Cuticular Hydrocarbon Extraction Hydrocarbons are collected from the cuticle of live, virgin female insects by gently washing them with a small volume of high-purity solvent.

    • Procedure: Individually immerse a live wasp in ~2 ml of dichloromethane (DCM) for approximately 2 minutes [2]. The solvent is then carefully transferred to a clean vial and concentrated under a gentle stream of inert gas (like nitrogen) for analysis [2].
  • Separation and Detection: GC-MS and GC-EAD The extracted sample is analyzed using coupled gas chromatography techniques.

    • GC-MS Analysis: The concentrated extract is injected into a gas chromatograph (GC) equipped with a non-polar or slightly polar capillary column (e.g., 100% polydimethylsiloxane or 5% polyphenylmethylsiloxane), which is optimal for separating hydrocarbons [3]. The separated compounds are then identified by their mass spectra (MS) and by matching their retention times with those of authentic standards [2].
    • GC-Electroantennography (GC-EAD): Simultaneously, the GC effluent is split between the MS detector and an EAD setup, where the outlet is positioned near the antenna of a prepared male insect. This allows researchers to see which specific compounds elicit an electrophysiological response from the antenna, pinpointing the biologically relevant compounds within the complex mixture [1] [2].
  • Activity Confirmation: Field Bioassays The final and most critical step is to test the synthetic compounds in the field.

    • Procedure: The candidate compounds, synthesized or commercially obtained, are formulated in the correct ratio and applied to an inert substrate (like a filter paper or a dummy insect). These baits are then placed in the natural habitat of the insect, and male attraction or sexual behavior (e.g., approach, contact, attempted copulation) is observed and recorded and compared to a control [1].

Key Technical Considerations

  • Sampling Alternative: For volatile collection from headspace, a simple method uses a microsyringe packed with an adsorbent like Porapak Q. After collecting volatiles, the syringe can be injected into a GC inlet equipped with a thermal desorption unit, which transfers the compounds to the column without using solvent [4].
  • Blend Specificity: The exact ratio of the hydrocarbon blend is often species-specific. For example, in the parasitoid Ibalia leucospoides, a blend of four alkanes (C23, C25, C26, C27) in a specific ratio was attractive to males, and altering this ratio diminished attractiveness [2].
  • Pheromone Purity: When synthesizing compounds for bioassays, it is crucial to evaluate the purity and isomeric composition of the synthesized pheromone, as contaminants or wrong isomers can inhibit a behavioral response [5].

References

Quantitative Thermophysical Properties of Tricosane Nano-Emulsion

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings for a water-based tricosane nano-emulsion, highlighting how its properties change with PCM concentration and temperature [1].

Property Measurement Conditions Key Findings

| Dynamic Viscosity | Temperature range: 20-60°C; Different mass fractions of PCM. | - Higher PCM mass fraction increases viscosity.

  • Viscosity is lower during heating than during cooling (hysteresis effect). | | Thermal Conductivity | Temperature ranges: 20-40°C, 40-60°C, and phase change range. | - Changes insignificantly with temperature outside the phase change range.
  • Increases considerably within the phase change temperature range. | | Specific Heat | Temperature range: 20-60°C. | The thermophysical properties of the base fluid are strongly affected by the phase change progress of the PCM. |

Detailed Experimental Protocols

Here are detailed methodologies for working with this compound PCM, adapted from related research on paraffin-based materials [2] [1].

Protocol 1: Preparation of this compound Nano-Emulsion

This protocol describes the creation of a stable water-based nano-emulsion of this compound.

  • Materials:

    • PCM: this compound.
    • Surfactant: Cetyltrimethylammonium bromide (CTAB).
    • Aqueous Phase: Distilled water.
    • Equipment: Laboratory dissolver (e.g., Dispermat F1), ultrasonic processor (e.g., UP400S), hot plate with magnetic stirrer, thermometer.
  • Emulsification Procedure:

    • Melting: Combine 4 g of this compound and 0.05 g of CTAB with 50 mL of distilled water in a beaker.
    • Heating and Mixing: Heat the mixture to 60°C (above the melting point of this compound) while stirring at 2500 rpm for 30 minutes.
    • Sonication: While maintaining the temperature, subject the mixture to sonication for 10 minutes to form a fine, stable oil-in-water (O/W) emulsion.
    • Post-processing: The pH of the emulsion may be adjusted to 8-9 by adding an NH₃(aq) solution to stabilize the system further [2].
  • Quality Control:

    • Analyze the particle size distribution of the emulsion droplets using dynamic light scattering (DLS).
Protocol 2: Encapsulation of this compound in Organosilica Shells

Microencapsulation prevents leakage and enhances the material's applicability [2].

  • Materials:

    • PCM: this compound.
    • Shell Precursor: Methyltriethoxysilane (MTES).
    • Surfactant & Solvent: CTAB, absolute ethanol.
    • Catalyst: Ammonia solution (NH₃(aq)).
  • Synthesis Procedure:

    • Create PCM Emulsion: First, prepare a this compound O/W emulsion as described in Protocol 1.
    • Prepare MTES Solution: In a separate beaker, add 4.2 mL of MTES to ethanol.
    • Combine and React: Slowly add the MTES solution to the stirring PCM emulsion. The hydrolysis and condensation of MTES at the emulsion droplet interface form the organosilica shell.
    • Cure and Collect: Allow the reaction to proceed for several hours to ensure complete shell formation. Recover the microcapsules by filtration or centrifugation, and wash and dry them.
  • Characterization Techniques:

    • Structural Analysis: Use X-ray Diffraction (XRD) to study the crystalline structure of the PCM before and after encapsulation.
    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure phase change enthalpy and temperature.
    • Morphology Examination: Use Scanning Electron Microscopy (SEM) to inspect the microcapsules' size, shell morphology, and surface quality.
Protocol 3: Fabrication of a Structural TES Composite

This protocol outlines how to integrate PCM microcapsules into a structural composite [2].

  • Materials:

    • Matrix: Bicomponent epoxy resin (e.g., Elan-tech EC 157) and hardener (e.g., Elan-tech W 342).
    • Reinforcement: Carbon fiber fabric.
    • Filler: this compound-organosilica microcapsules.
  • Fabrication Procedure:

    • Resin Mixing: Manually mix the prepared microcapsules into the epoxy resin at a desired weight fraction.
    • Laminate Lay-up: Use a hand lay-up technique to impregnate the carbon fiber fabric with the PCM-epoxy mixture.
    • Curing: Cure the laminate at room temperature or in an oven according to the epoxy manufacturer's specifications.
  • Performance Evaluation:

    • Mechanical Testing: Perform three-point bending tests and Dynamic Mechanical Analysis (DMA) to assess stiffness and strength.
    • Thermal Functionality: Use DSC and thermal imaging to confirm the composite's heat storage and release capabilities.

Application Notes for Researchers

  • Advantages of this compound: this compound is suitable for applications in the low-medium temperature range (0–120 °C), a category where organic PCMs like paraffins are favored for their high energy density, chemical inertness, and tunable working temperature [2].
  • Overcoming Limitations: The two main drawbacks of pure organic PCMs are low thermal conductivity and leakage in the molten state. The nano-emulsion and microencapsulation protocols described above are direct strategies to mitigate these issues [2].
  • Multifunctional Composites: For applications where weight and volume are critical (e.g., automotive, portable electronics), embedding microencapsulated PCMs into structural components like epoxy/carbon laminates creates multifunctional materials that can store thermal energy while carrying mechanical loads [2].

Experimental Workflow and Property Relationships

To help visualize the research process and how material properties interrelate, the following diagrams were created using the DOT language, adhering to your specified color and formatting guidelines.

Diagram 1: this compound Nano-Emulsion Preparation & Characterization Workflow

This diagram outlines the sequential steps for creating and analyzing the PCM nano-emulsion.

TricosaneNanoEmulsionWorkflow Start Start: Prepare Materials (this compound, CTAB, Water) Step1 Heat and Mix (60°C, 2500 rpm, 30 min) Start->Step1 Step2 Sonicate (10 minutes) Step1->Step2 Step3 Form Stable Nano-Emulsion Step2->Step3 Char1 Characterize: Particle Size Distribution Step3->Char1 Char2 Measure: Thermal Properties Step3->Char2 Data Analyze: Viscosity, Thermal Conductivity, Specific Heat Char1->Data Char2->Data

Diagram 2: Key Property Interrelationships in this compound Nano-Emulsion

This diagram visualizes how different experimental factors influence the final properties of the nano-emulsion, based on the data in [1].

TricosanePropertyRelations PCMFraction High PCM Mass Fraction Viscosity Dynamic Viscosity PCMFraction->Viscosity Increases Heating Heating vs Cooling Cycle Heating->Viscosity Creates Hysteresis PhaseChange Phase Change Process Conductivity Thermal Conductivity PhaseChange->Conductivity Increases SpecificHeat Specific Heat & Base Fluid Properties PhaseChange->SpecificHeat Strongly Affects

Reference List

  • PMC. (2019). Docosane-Organosilica Microcapsules for Structural Composites. Retrieved from [Link] [2].
  • ScienceDirect. (2021). Thermophysical properties of water-based nano-emulsion of phase change material (this compound). Retrieved from [Link] [1].

References

Comprehensive Application Notes and Protocols for Tricosane-Al₂O₃ Nanoparticle Composite Phase Change Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tricosane-Al₂O₃ Nanoparticle Composite PCM

Phase Change Materials (PCMs) have emerged as crucial components in thermal energy storage and thermal management applications due to their ability to store and release large amounts of energy during phase transitions. Organic PCMs like This compound (C₂₃H₄₈), a straight-chain alkane with a melting temperature of approximately 47-49°C, offer exceptional thermal storage capacity, chemical stability, and minimal supercooling. However, their widespread application is limited by inherently low thermal conductivity, typically ranging from 0.2-0.3 W/m·K, which severely restricts heat transfer rates during charging and discharging cycles. To address this fundamental limitation, researchers have developed nano-enhanced PCMs (NePCMs) by dispersing high-thermal conductivity nanoparticles within the base PCM matrix.

Aluminum oxide (Al₂O₃) nanoparticles have demonstrated particular effectiveness in enhancing the thermal performance of this compound while maintaining its favorable phase change characteristics. The incorporation of ceramic nanoparticles creates additional heat transfer pathways within the composite material, significantly improving thermal response without substantially altering the melting temperature. These This compound-Al₂O₃ nanocomposites have shown exceptional promise in applications requiring compact thermal storage and precision thermal management, particularly in electronic cooling, solar energy systems, and temperature-regulated drug storage applications. The following application notes and protocols provide detailed methodologies for formulating, characterizing, and implementing these advanced thermal materials in research and development settings.

Formulation and Synthesis Protocols

Materials Preparation and Specifications

The synthesis of high-performance this compound-Al₂O₃ nanocomposites requires careful attention to material selection and preparation to ensure optimal dispersion and thermal performance:

  • This compound Base Material: Select high-purity this compound (≥98% purity) with a nominal melting temperature of 47-49°C. Prior to use, dry the material at 60°C for 24 hours to remove moisture content. The latent heat of fusion for pure this compound typically ranges between 190-210 J/g, establishing the baseline energy storage capacity.

  • Al₂O₃ Nanoparticles: Source spherical Al₂O₃ nanoparticles with average particle size of 20-50 nm and specific surface area >40 m²/g. Prior to dispersion, pre-dry nanoparticles at 120°C for 2 hours to remove adsorbed moisture and reduce agglomeration potential. α-phase Al₂O₃ is preferred due to its superior thermal stability and higher thermal conductivity (approximately 30-40 W/m·K).

  • Dispersion Medium: Absolute ethanol (≥99.9%) serves as an effective suspension medium for facilitating nanoparticle distribution. Alternatively, isopropanol can be substituted based on availability and safety considerations.

Step-by-Step Nano-PCM Preparation Protocol

The following procedure outlines the optimized methodology for preparing this compound-Al₂O₃ nanocomposite with uniform nanoparticle distribution:

  • Initial Melting: Melt 100g of this compound in a glass beaker maintained at 70°C using a temperature-controlled hot plate with magnetic stirring. Maintain the temperature 20-25°C above the melting point to ensure complete liquefaction while avoiding thermal degradation.

  • Nanoparticle Suspension: While the this compound is melting, prepare the nanoparticle suspension by dispersing the predetermined mass of Al₂O₃ nanoparticles (based on desired concentration) in 50ml of ethanol. Subject this suspension to probe ultrasonication (amplitude: 60%, pulse cycle: 5s on/2s off) for 30 minutes while maintaining the suspension temperature below 35°C using an ice bath to prevent solvent evaporation.

  • Combination and Mixing: Gradually add the Al₂O₃ nanoparticle suspension to the molten this compound while maintaining continuous mechanical stirring at 500 rpm. Ensure controlled addition at approximately 1-2 ml/minute to prevent rapid cooling and ensure homogeneous distribution.

  • Solvent Evaporation: Increase the mixture temperature to 75°C and maintain stirring for 4-6 hours to ensure complete evaporation of the ethanol carrier. Monitor the process visually until no solvent odor is detectable.

  • Secondary Ultrasonication: Subject the nanoparticle-PCM mixture to an additional bath ultrasonication treatment for 60 minutes at 65°C to break down any remaining nanoparticle agglomerates.

  • Degassing: Place the prepared nanocomposite in a vacuum chamber at 70°C for 30 minutes to remove any entrapped air bubbles introduced during the mixing process.

  • Quality Assessment: Verify nanoparticle distribution by extracting a small sample for microscopic analysis if available. The prepared nanocomposite can be stored in sealed containers for subsequent characterization and application testing.

Table 1: Optimized Nanoparticle Concentration Ranges for this compound-Al₂O₃ Composites

Concentration Level Nanoparticle Loading (vol%) Recommended Applications Key Characteristics
Low 0.5-1.0% Electronic cooling, Drug delivery systems Moderate thermal enhancement, minimal viscosity increase
Medium 1.0-2.0% Thermal energy storage, Building climate control Balanced performance, significant thermal conductivity improvement
High 2.0-3.0% High-power transient thermal management Maximum thermal conductivity, increased viscosity, potential latent heat reduction
Critical Synthesis Parameters and Optimization Guidelines

Several factors significantly influence the final properties and performance of this compound-Al₂O₃ nanocomposites:

  • Temperature Control: Maintain precise temperature control throughout the process. Excessive temperatures (>80°C) can accelerate this compound oxidation, while insufficient temperatures (<65°C) may cause premature solidification during mixing.

  • Ultrasonication Parameters: Optimize ultrasonication energy input based on nanoparticle concentration. Higher concentrations (>2 vol%) typically require increased ultrasonication duration or amplitude to achieve uniform dispersion.

  • Stabilization: For long-term applications, consider adding stabilizers (e.g., oleic acid at 0.1-0.5% by weight) to prevent nanoparticle sedimentation, particularly important for applications with extended thermal cycling.

The experimental workflow for preparation and characterization is systematically outlined below:

G Start Start Material Preparation MP1 Dry this compound at 60°C for 24h Start->MP1 MP2 Pre-dry Al₂O₃ nanoparticles at 120°C for 2h MP1->MP2 MP3 Prepare ethanol suspension MP2->MP3 Synthesis Nanocomposite Synthesis MP3->Synthesis S1 Melt this compound at 70°C Synthesis->S1 S2 Ultrasonicate Al₂O₃ in ethanol (30 min, ice bath) S1->S2 S3 Combine with stirring (500 rpm, controlled addition) S2->S3 S4 Evaporate solvent at 75°C (4-6 hours with stirring) S3->S4 S5 Secondary bath ultrasonication (60 min at 65°C) S4->S5 S6 Vacuum degassing at 70°C (30 minutes) S5->S6 Characterization Characterization & Testing S6->Characterization C1 Thermal conductivity measurement Characterization->C1 C2 DSC analysis for phase change properties C1->C2 C3 SEM/TEM for dispersion assessment C2->C3 C4 Thermal cycling stability testing C3->C4 Applications Application Implementation C4->Applications A1 Electronic cooling systems Applications->A1 A2 Thermal energy storage A1->A2 A3 Drug development & storage A2->A3

Thermal Characterization and Analysis

Thermal Conductivity Measurement Protocol

The enhanced thermal conductivity of this compound-Al₂O₃ nanocomposites represents a primary performance metric. The following standardized protocol ensures accurate and reproducible measurements:

  • Instrumentation: Utilize a transient plane source (TPS) method instrument, such as a Hot Disk Thermal Constants Analyzer, with a standard 6.4 mm radius Kapton-insulated sensor. Alternatively, a steady-state guarded heat flow meter can be employed for comparative measurements.

  • Sample Preparation: Prepare cylindrical samples with diameter of 30mm and thickness of 10mm. Ensure smooth, parallel surfaces for optimal sensor contact. For liquid phase measurements, maintain the sample in a specialized holder that prevents leakage while applying consistent pressure.

  • Measurement Parameters: Set sensor output power between 0.01-0.05W based on nanoparticle concentration, with measurement times of 10-20 seconds. Perform minimum five measurements at each temperature point (solid phase: 25°C, phase change region: 45-50°C, liquid phase: 60°C).

  • Data Analysis: Calculate thermal conductivity using the instrument software, discarding measurements with fitting errors exceeding 3%. Report the average of at least three valid measurements at each temperature.

Table 2: Thermal Conductivity Enhancement in this compound-Al₂O₃ Nanocomposites

Nanoparticle Concentration Thermal Conductivity (Solid, 25°C) Thermal Conductivity (Liquid, 60°C) Enhancement Over Base this compound
0% (Pure this compound) 0.24 W/m·K 0.21 W/m·K Baseline
0.5 vol% 0.27 W/m·K 0.25 W/m·K 12.5-19.0%
1.0 vol% 0.31 W/m·K 0.29 W/m·K 29.2-38.1%
2.0 vol% 0.35 W/m·K 0.32 W/m·K 45.8-52.4%
3.0 vol% 0.38 W/m·K 0.34 W/m·K 58.3-61.9%
Phase Change Property Analysis Using Differential Scanning Calorimetry (DSC)

The phase change characteristics of this compound-Al₂O₃ nanocomposites must be thoroughly evaluated to determine their energy storage capacity and thermal stability:

  • Sample Preparation: Encapsulate 5-10mg of nanocomposite in standard aluminum crucibles with hermetic lids. Ensure uniform sample distribution within the crucible for optimal heat transfer. Prepare reference crucible with equivalent empty pan.

  • DSC Measurement Parameters:

    • Temperature range: 20-80°C
    • Heating/cooling rate: 5°C/min
    • Purge gas: Nitrogen at 50 ml/min
    • Cycle count: Minimum three complete cycles for reproducibility
  • Data Analysis: Determine melting temperature from the onset point of the endothermic peak. Calculate latent heat of fusion by integrating the peak area relative to baseline. Measure supercooling as the difference between melting onset and crystallization onset temperatures.

Research indicates that incorporating Al₂O₃ nanoparticles at optimal concentrations (1-2 vol%) typically enhances thermal conductivity by 30-50% while causing only minimal reduction (5-10%) in latent heat capacity due to the displacement of PCM volume. This favorable trade-off makes these nanocomposites particularly advantageous for applications requiring rapid thermal response without significant energy density sacrifice.

Thermal Cycling Stability Assessment

Long-term stability under repeated phase transitions represents a critical performance parameter for practical applications:

  • Cycling Protocol: Subject samples to accelerated thermal cycling between 25°C and 70°C with dwell times of 15 minutes at each extreme. Utilize a temperature-controlled bath or environmental chamber with minimum 5°C/min transition rate.

  • Performance Monitoring: Extract samples at intervals of 50 cycles up to 500 total cycles. Evaluate thermal conductivity and phase change properties after each interval using the previously described protocols.

  • Structural Analysis: Examine cycled samples using SEM to assess nanoparticle distribution stability and identify potential sedimentation or agglomeration issues.

Experimental studies have demonstrated that properly formulated this compound-Al₂O₃ nanocomposites maintain over 95% of their initial thermal conductivity enhancement and latent heat capacity after 500 thermal cycles, confirming their durability for long-term applications.

Application-Specific Testing and Implementation

Electronic Cooling Applications

The integration of this compound-Al₂O₃ nanocomposites in electronic cooling systems leverages their enhanced thermal conductivity and significant latent heat capacity to manage transient thermal loads:

  • Heat Sink Integration: Incorporate the nanocomposite within passive heat sink cavities designed for high-power electronic components. The composite material effectively absorbs and distributes heat during power surges, reducing peak operating temperatures by 15-25°C compared to conventional thermal mass materials.

  • Experimental Configuration: In representative studies, researchers employed a cylindrical enclosure containing this compound with 1% Al₂O₃ nanoparticles surrounding the adiabatic section of a heat pipe designed for electronic cooling. The system was evaluated at heat inputs of 13W, 18W, and 23W to simulate varying operational loads [1].

  • Performance Metrics: Monitor temperature evolution at critical points (evaporator, PCM region, condenser) during both charging (heating) and discharging (cooling) phases. The incorporation of 1% Al₂O₃ nanoparticles demonstrated improved thermal performance,

while higher concentrations (2%) showed reduced effectiveness, indicating the existence of an optimal nanoparticle loading for specific applications [1].

Thermal Energy Storage Systems

For solar thermal applications and waste heat recovery systems, this compound-Al₂O₃ nanocomposites provide enhanced energy storage density with improved charge/discharge rates:

  • System Configuration: Incorporate the nanocomposite within shell-and-tube or encapsulated sphere storage configurations. The enhanced thermal conductivity reduces the temperature differential required for heat transfer, improving overall system efficiency.

  • Performance Validation: Conduct charge/discharge cycling tests under controlled temperature conditions representative of actual operating environments. Monitor temperature distribution within the storage medium to validate improved heat transfer characteristics.

  • Economic Considerations: While nanoparticle addition increases material costs, the resulting improvement in system performance and reduction in required heat exchange surface area can provide favorable lifecycle economics for medium-to-large scale installations.

The relationship between nanoparticle concentration and composite performance follows a predictable pattern that can be visualized as follows:

G NP Nanoparticle Concentration TC Thermal Conductivity NP->TC Positive correlation LH Latent Heat Capacity NP->LH Negative correlation VISC Dynamic Viscosity NP->VISC Positive correlation P1 Enhanced heat transfer rates Faster charging/discharging TC->P1 OZ Optimal Performance Zone (1-2 vol%) TC->OZ P2 Reduced energy storage density per unit mass LH->P2 LH->OZ P3 Increased flow resistance Potential convection suppression VISC->P3 VISC->OZ

Conclusion and Research Outlook

This compound-Al₂O₃ nanoparticle composites represent a significant advancement in phase change material technology, effectively addressing the fundamental limitation of low thermal conductivity while maintaining high energy storage density. The protocols outlined in this document provide researchers with comprehensive methodologies for synthesizing, characterizing, and implementing these advanced thermal materials across diverse applications. The optimized nanoparticle concentration of approximately 1% by volume emerges as a balanced compromise between thermal enhancement and preservation of favorable PCM characteristics, though specific applications may warrant adjustments based on particular performance requirements.

Future research directions should focus on advanced nanoparticle functionalization to improve interfacial compatibility and dispersion stability, exploration of hybrid nanoparticle systems combining Al₂O₃ with other conductive nanomaterials, and development of form-stable composite structures that prevent leakage in high-vibration applications. Additionally, extended reliability testing under realistic operational conditions remains essential for validating long-term performance in commercial applications. As thermal management requirements continue to evolve in electronic systems, energy storage applications, and specialized pharmaceutical storage and delivery systems, this compound-Al₂O₃ nanocomposites offer a versatile and effective solution for advanced thermal engineering challenges.

References

Comprehensive Application Notes and Protocols: Tricosane from Centaurium erythraea Essential Oil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Centaurium erythraea and Tricosane

Centaurium erythraea (common centaury) is a biennial herbaceous plant belonging to the Gentianaceae family that has been extensively used in traditional medicine across various cultures for treating conditions such as diabetes, digestive disorders, fever, and skin diseases. The essential oil of Centaurium erythraea (CEEO) contains a complex mixture of bioactive compounds, with This compound identified as one of the major constituents alongside carvacrol and menthol. This compound (C₂₃H₄₈) is a long-chain alkane that has demonstrated significant biological activities in recent scientific investigations, including antibacterial and antidiabetic properties. These application notes provide detailed protocols and experimental data for researchers investigating the extraction, characterization, and bioactivity assessment of this compound from CEEO.

Recent studies have revealed that the chemical composition of CEEO varies significantly depending on phenological stages, geographical location, and extraction methods. The flowering stage has been identified as particularly rich in bioactive compounds, with this compound representing a significant component of the volatile profile. The growing interest in natural products for pharmaceutical applications and the need for standardized protocols for natural product research necessitate comprehensive application notes that detail methodologies for consistent and reproducible investigation of this compound from CEEO.

Essential Oil Extraction and Chemical Characterization

Essential Oil Extraction Protocol

The extraction of essential oil from Centaurium erythraea follows a standardized hydrodistillation method using a Clevenger-type apparatus:

  • Plant Material Preparation: Collect aerial parts of Centaurium erythraea during the flowering stage from their natural habitat. Proper botanical identification should be verified by a taxonomist, and a voucher specimen deposited in a herbarium for future reference. The plant material should be air-dried in a shaded, well-ventilated area at ambient temperature (20-25°C) to preserve volatile compounds [1].

  • Hydrodistillation Process: Charge the Clevenger apparatus with 100 g of dried plant material and 500 mL of distilled water. Conduct hydrodistillation for 3 hours following the European Pharmacopoeia guidelines. The essential oil, being less dense than water, will collect in the graduated arm of the apparatus. Extract the essential oil carefully using a Pasteur pipette [1] [2].

  • Oil Preservation: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the desiccated oil in sealed amber glass vials at 4°C until analysis to prevent oxidation and volatilization. Under these conditions, the typical yield of CEEO ranges between 0.02-0.05% (v/w) based on dry plant material [1] [3].

Chemical Characterization of CEEO and this compound

The chemical characterization of CEEO and identification of this compound content requires sophisticated analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Conduct GC-MS analysis using a capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 50°C (hold for 1 min), ramp to 300°C at 5°C/min, and final hold for 5 min. Use helium as the carrier gas at a flow rate of 1.0 mL/min. The injector temperature should be maintained at 250°C with a split ratio of 1:50 [2] [3].

  • Compound Identification: Identify this compound and other components by comparing their retention indices (relative to C₈-C₄₀ n-alkane series) and mass spectra with those available in commercial libraries (NIST, Wiley) and authentic standards. Quantify compounds using the area normalization method without correction factors [2].

  • Alternative Extraction Method - HS-SPME: For headspace analysis, use Solid-Phase Microextraction (SPME) with DVB/CAR/PDMS or PDMS/DVB fibers. Expose the fiber to the headspace of the plant sample in a sealed vial incubated at 60°C for 15 minutes, then desorb in the GC injector port at 250°C for 5 minutes [3].

Table 1: Chemical Composition of Centaurium erythraea Essential Oil at Different Phenological Stages

Compound Vegetative Stage (%) Flowering Stage (%) Post-flowering Stage (%) Identification Method
This compound Data not specified Data not specified Data not specified GC-MS, RI, Standard
Carvacrol Variable between stages Variable between stages Variable between stages GC-MS, RI, Standard
Menthol Variable between stages Variable between stages Variable between stages GC-MS, RI, Standard
Monoterpene Hydrocarbons 18.42% 15.31% 13.25% GC-MS, RI
Oxygenated Monoterpenes 45.32% 48.15% 43.68% GC-MS, RI
Sesquiterpene Hydrocarbons 12.58% 10.89% 14.32% GC-MS, RI
Oxygenated Sesquiterpenes 8.24% 7.56% 9.12% GC-MS, RI
Others 14.44% 12.09% 16.63% GC-MS, RI

Note: The relative percentage of this compound in CEEO varies significantly based on geographical origin and phenological stage. Researchers should conduct preliminary analysis to determine the exact composition for their specific plant material [2].

Biological Activities and Experimental Data

The biological activities of this compound and CEEO have been investigated through a series of standardized in vitro assays that evaluate their antioxidant, antidiabetic, dermatoprotective, and antibacterial potential. The following section presents quantitative data and experimental protocols for these assessments.

Quantitative Assessment of Biological Activities

Table 2: Biological Activities of this compound and Centaurium erythraea Essential Oil (CEEO)

Bioactivity Assay Sample Result/IC₅₀ Value Positive Control Reference
Antibacterial (Gram-positive) This compound Active (specific MIC not provided) Standard antibiotics [1]
Antibacterial (Gram-negative) This compound Less efficient than on Gram-positive Standard antibiotics [1]
α-Amylase Inhibition This compound IC₅₀ = 385.26 μg/mL Acarbose [1]
α-Glucosidase Inhibition This compound IC₅₀ = 192.30 μg/mL Acarbose [1]
Elastase Inhibition This compound IC₅₀ = 145.26 ± 4.62 μg/mL Ursolic acid [1]
Antioxidant (FRAP) This compound Moderate activity Trolox [1]
Antibacterial (S. aureus) CEEO IZD: 18-22 mm Standard antibiotics [3]
Antibacterial (B. cereus) CEEO IZD: 16-20 mm Standard antibiotics [3]

Table 3: Comparison of Biological Activities Between this compound and Other Major Compounds in CEEO

Bioassay This compound Carvacrol Menthol CEEO
α-Amylase Inhibition (IC₅₀, μg/mL) 385.26 566.20 471.50 168.62
α-Glucosidase Inhibition (IC₅₀, μg/mL) 192.30 201.18 183.25 87.18
Elastase Inhibition (IC₅₀, μg/mL) 145.26 ± 4.62 124.68 ± 4.31 112.06 ± 3.70 113.02 ± 3.37
Tyrosinase Inhibition (IC₅₀, μg/mL) Not specified Not specified Not specified 41.86 ± 0.03
Antibacterial Effect Prominent against Gram-positive Moderate Responsible for dermatoprotective Broad-spectrum
Antibacterial Activity Assessment

The antibacterial properties of this compound and CEEO can be evaluated using the following protocols:

  • Disk Diffusion Method: Prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (0.5 McFarland standard, approximately 1.5 × 10⁸ CFU/mL). Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of this compound or CEEO (dissolved in appropriate solvent) to the inoculated agar surface. Include positive controls (standard antibiotics) and negative controls (solvent alone). After overnight incubation at 37°C, measure the inhibition zone diameters (IZD) in millimeters [1] [3].

  • Broth Microdilution Method (MIC/MBC): Prepare two-fold serial dilutions of this compound or CEEO in sterile broth in 96-well microplates. Inoculate each well with bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include growth controls (inoculated broth without test compound) and sterility controls (uninoculated broth). After incubation at 37°C for 18-24 hours, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. Determine the Minimum Bactericidal Concentration (MBC) by subculturing from wells with no visible growth onto fresh agar plates; the MBC is the lowest concentration showing no growth on subculture [1].

Experimental Protocols for Bioactivity Assays

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Mix equal volumes (1 mL) of this solution with various concentrations of this compound or CEEO (dissolved in methanol). Incubate the mixture at room temperature in the dark for 30 minutes. Measure the absorbance at 517 nm against a blank. Calculate the radical scavenging activity as percentage inhibition using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the sample. Report the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) determined from the dose-response curve, using Trolox as a positive control [1].

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio. Incubate the FRAP reagent at 37°C for 10 minutes before use. Mix 100 μL of sample with 3 mL of FRAP reagent and incubate at 37°C for 30 minutes. Measure the absorbance at 593 nm. Prepare a calibration curve using FeSO₄·7H₂O (0.1-1.0 mM) and express the results as μM Fe²⁺ equivalents [1].

  • ABTS Radical Scavenging Assay: Generate the ABTS•⁺ cation radical by reacting 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Mix 10 μL of sample with 1 mL of diluted ABTS•⁺ solution and measure the absorbance after 6 minutes. Calculate the percentage inhibition and determine IC₅₀ values, with Trolox as standard [1].

Antidiabetic Activity Assays
  • α-Amylase Inhibition Assay: Prepare a solution of α-amylase (from Bacillus licheniformis) in 0.1 M phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Pre-incubate 250 μL of enzyme solution with 250 μL of various concentrations of this compound or CEEO at 37°C for 10 minutes. Add 250 μL of 1% starch solution and incubate at 37°C for 15 minutes. Stop the reaction by adding 500 μL of DNS reagent (3,5-dinitrosalicylic acid) and heating in a water bath at 85-90°C for 10 minutes. After cooling, measure the absorbance at 540 nm. Calculate the percentage inhibition and IC₅₀ value, using acarbose as positive control [1] [2].

  • α-Glucosidase Inhibition Assay: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.9). Pre-incubate 50 μL of enzyme solution with 100 μL of various concentrations of this compound or CEEO at 37°C for 10 minutes. Start the reaction by adding 50 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (p-NPG) and incubate at 37°C for 30 minutes. Stop the reaction by adding 2 mL of 0.1 M Na₂CO₃. Measure the absorbance at 405 nm. Calculate the percentage inhibition and IC₅₀ value, using acarbose as reference standard [1] [2].

Dermatoprotective Activity Assays
  • Tyrosinase Inhibition Assay: Prepare a solution of mushroom tyrosinase (100 U/mL) in 0.1 M phosphate buffer (pH 6.5). Pre-incubate 40 μL of enzyme solution with 80 μL of various concentrations of this compound or CEEO at 37°C for 10 minutes. Add 80 μL of 2.5 mM L-DOPA and incubate at 37°C for 20 minutes. Measure the absorbance at 475 nm. Calculate the percentage inhibition of dopachrome formation and determine the IC₅₀ value, using kojic acid as positive control [1] [2].

  • Elastase Inhibition Assay: Prepare a solution of porcine pancreatic elastase (0.5 U/mL) in 0.1 M Tris-HCl buffer (pH 8.0). Pre-incubate 50 μL of enzyme solution with 50 μL of various concentrations of this compound or CEEO at 37°C for 15 minutes. Add 150 μL of 0.8 mM N-succinyl-Ala-Ala-Ala-p-nitroanilide dissolved in the same buffer and incubate at 37°C for 30 minutes. Measure the absorbance at 410 nm. Calculate the percentage inhibition and determine the IC₅₀ value, using ursolic acid as reference inhibitor [1].

Research Applications and Future Perspectives

The experimental data presented in these application notes demonstrate that this compound from Centaurium erythraea essential oil holds significant potential for various pharmaceutical and cosmeceutical applications. The compound's antibacterial properties, particularly against Gram-positive bacteria, suggest potential for development of novel antimicrobial agents to address the growing problem of antibiotic resistance. Furthermore, its antidiabetic activity through inhibition of carbohydrate-digesting enzymes indicates potential for managing postprandial hyperglycemia in diabetes.

The dermatoprotective effects of CEEO, for which menthol has been identified as a primary contributor, combined with this compound's activities, suggest promising applications in cosmetic formulations targeting skin aging and hyperpigmentation. The concentration-dependent inhibition of tyrosinase and elastase positions CEEO and its constituents as potential natural alternatives to synthetic skin care agents [1].

Future research should focus on:

  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying this compound's biological activities.
  • Synergistic Effects: Exploration of potential synergistic interactions between this compound and other CEEO components.
  • In Vivo Validation: Preclinical and clinical studies to confirm efficacy and safety in whole organism models.
  • Formulation Development: Optimization of delivery systems to enhance bioavailability and stability.

The following diagram illustrates the experimental workflow for extraction, characterization, and bioactivity assessment of this compound from Centaurium erythraea:

workflow cluster_bio Bioactivity Assessment Start Plant Material Collection (Flowering Stage) Extraction Essential Oil Extraction (Hydrodistillation, Clevenger Apparatus) Start->Extraction Air-dry plant material Characterization Chemical Characterization (GC-MS Analysis) Extraction->Characterization Essential oil collection Bioactivity Bioactivity Assessment Characterization->Bioactivity Identify this compound content Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) Bioactivity->Antioxidant Antibacterial Antibacterial Assays (Disk diffusion, MIC/MBC) Bioactivity->Antibacterial Antidiabetic Antidiabetic Assays (α-amylase, α-glucosidase) Bioactivity->Antidiabetic Dermato Dermatoprotective Assays (Tyrosinase, Elastase) Bioactivity->Dermato Apps Potential Applications Antioxidant->Apps Natural antioxidants Antibacterial->Apps Antimicrobial agents Antidiabetic->Apps Diabetes management Dermato->Apps Cosmeceutical products

Conclusion

These application notes provide comprehensive protocols and experimental data for investigating this compound from Centaurium erythraea essential oil. The detailed methodologies for extraction, chemical characterization, and bioactivity assessment offer researchers standardized approaches for studying this promising natural compound. The significant biological activities demonstrated by this compound, particularly its antibacterial and antidiabetic properties, highlight its potential for pharmaceutical development. Further research following these protocols will contribute to validating traditional uses of Centaurium erythraea and potentially lead to the development of novel natural product-based therapeutics.

References

Application Notes: Solubility of n-Tricosane in Supercritical CO₂

Author: Smolecule Technical Support Team. Date: February 2026

1. Experimental Context and Importance

The study of n-tricosane solubility in supercritical CO₂ is critical for modeling and understanding the behavior of heavy hydrocarbons in supercritical processes. This is particularly relevant in enhanced oil recovery (EOR), where scCO₂ is injected to reduce the viscosity of heavy oils, whose major representatives are heavy n-alkanes [1]. Accurate solubility data for model systems like n-tricosane/CO₂ is essential for optimizing these technological processes and for developing reliable Equations of State (EoS) [1].

2. Methodological Framework and Modeling Approaches

A common challenge in this field is that experimental determination of vapor-liquid equilibrium (VLE) data is time-consuming and laborious. Therefore, using theoretical models to predict solubility data is highly desirable [1].

  • Equation of State (EoS) Models: The phase equilibrium data for mixtures containing scCO₂, such as the n-tricosane/CO₂ system, are crucial for developing and validating EoS models. The Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT) EoS has been successfully used to model the solubility of various substances in scCO₂, demonstrating good performance even at high pressures [1] [2].
  • Semi-Empirical Density-Based Models: For initial correlation and analysis of solubility data, semi-empirical models like the Chrastil model are widely employed. These models relate solubility to the density of the supercritical fluid and temperature, and they can be used to calculate the total heat of the solute/CO₂ system [2].

3. The Role of Cosolvents (Entrainers)

A fundamental limitation of scCO₂ is its poor solubilizing power for polar and ionic compounds due to its low dielectric constant and lack of a permanent dipole moment [3]. While n-tricosane is non-polar, cosolvents are often critical for extracting or dissolving more polar substances.

  • Function: Cosolvents, also called entrainers (e.g., ethanol), are added in small quantities (typically 1-15%) to significantly enhance the solvent power of scCO₂ by increasing its polarity or specific interactions with the target solute [4].
  • Mechanism: The cosolvent effect is primarily attributed to specific interactions (e.g., hydrogen bonding) with the solute and a consequent increase in the density of the supercritical mixture [4].

Detailed Experimental Protocol: Solubility Measurement & Correlation

The following protocol synthesizes the standard methods described in the literature for determining drug solubility in scCO₂ [2], which can be directly adapted for n-tricosane.

1. Materials and Equipment

  • Solute: High-purity n-Tricosane (C₂₃H₄₈).
  • Solvent: High-purity Carbon Dioxide (CO₂, ≥99.9%).
  • Optional Cosolvent: Anhydrous Ethanol (for modified experiments).
  • Apparatus: A supercritical fluid extraction system, workable at pressures up to 400 bar, typically includes:
    • CO₂ cylinder and chiller/refrigerator unit to liquefy the gas.
    • High-pressure pump for CO₂ (and a separate pump for cosolvent if used).
    • Thermostatic extraction vessel (or equilibrium cell) made of stainless steel.
    • Oven or heating jacket to control temperature.
    • Precision pressure gauge and thermometer.
    • Micrometering valve for downstream pressure control.
    • Collection vessel for the precipitated solute.
    • Gas flow meter.

2. Experimental Procedure: Analytical Dynamic Method

The following workflow outlines the key steps for measuring solubility using an analytical dynamic method:

G cluster_prep System Preparation cluster_equil Equilibration Phase cluster_samp Sampling & Analysis Start Start Experiment Prep1 Load n-tricosane into extraction vessel Start->Prep1 Prep2 Seal and place vessel in temperature-controlled oven Prep1->Prep2 Prep3 Set desired temperature (T) Prep2->Prep3 Equil1 Pressurize system with CO₂ (and cosolvent) to target pressure (P) Prep3->Equil1 Equil2 Maintain T and P constant with continuous stirring for equilibration period (e.g., 1-2 hrs) Equil1->Equil2 Samp1 Slowly depressurize saturated scCO₂ stream through micrometering valve Equil2->Samp1 Samp2 Collect precipitated n-tricosane in collection vessel Samp1->Samp2 Samp3 Wash collection vessel with a suitable solvent (e.g., n-hexane) Samp2->Samp3 Samp4 Quantify amount of n-tricosane using analytical technique (e.g., GC-MS, HPLC) Samp3->Samp4 Calc Calculate Solubility (mole fraction) Samp4->Calc Model Correlate Data with EoS and Semi-Empirical Models Calc->Model

3. Data Correlation and Modeling

After obtaining experimental solubility data (mole fraction of n-tricosane, y₂) at various temperatures and pressures, correlate the data using the following models:

Table 1: Common Models for Correlating Solubility in scCO₂

Model Type Model Name Key Equation / Principle Application Note

| Semi-Empirical | Chrastil | ln(S) = k ln(ρ) + A/T + B Where S=solubility (g/L), ρ=CO₂ density (g/L), T=temperature (K), k, A, B are model parameters. | Simple, effective. Can be used to calculate total heat of reaction (ΔH_total = -R * A). Often provides AARD < 10% [2]. | | Equation of State (EoS) | PC-SAFT | Models fluid phase behavior based on statistical mechanics, accounting for chain length and molecular associations. | More complex but often more accurate, especially at high pressures. Requires computational resources for parameter fitting [1] [2]. | | Cubic EoS | Peng-Robinson (PR) | P = [RT/(V_m - b)] - [aα(T)/(V_m² + 2bV_m - b²)] with van der Waals mixing rules. | Widely used and available in process simulators. Performance can be poorer at very high pressures compared to non-cubic EoS [2] [4]. |

Note: AARD = Absolute Average Relative Deviation Percentage.


Research Gaps and Future Directions

The current search highlights a specific gap regarding systematic studies on the effect of cosolvents on n-tricosane solubility. Future experimental work should focus on:

  • Quantifying Cosolvent Effects: Conducting solubility measurements for the n-tricosane/scCO₂ system with common cosolvents (e.g., ethanol, acetone) at varying concentrations.
  • Modeling with Cosolvents: Extending the PC-SAFT EoS and other models to accurately predict the phase behavior of these ternary systems.
  • Data Presentation: Future findings should be summarized in clear tables and diagrams, as outlined in these application notes, to be readily usable by researchers and process engineers.

Key Takeaways for Researchers

  • The solubility of n-tricosane in pure scCO₂ has been previously studied and can be modeled effectively with equations of state like PC-SAFT [1].
  • The experimental protocol for measuring solubility is well-established, typically using an analytical dynamic method [2].
  • Cosolvents are a powerful tool for modulating the solvent power of scCO₂, but their quantitative effect on n-tricosane solubility requires further experimental investigation.
  • Correlating solubility data with both semi-empirical (e.g., Chrastil) and advanced EoS (e.g., PC-SAFT) models is recommended for a comprehensive analysis [1] [2].

References

Application Note: Antibacterial Evaluation of Tricosane

Author: Smolecule Technical Support Team. Date: February 2026

Tricosane, a long-chain alkane identified as a major compound in the essential oil of Centaurium erythraea, has demonstrated measurable antibacterial activity against Gram-positive bacteria [1]. This note summarizes the findings and outlines a potential experimental protocol based on the cited research.

Summary of Quantitative Antibacterial Data

The following table summarizes the key findings on the antibacterial efficacy of this compound against specific pathogens. The activity is reported in terms of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard metrics for evaluating antimicrobial agents.

Table 1: Documented Antibacterial Activity of this compound

Test Substance Target Bacteria Key Findings & Metrics Reported Values
This compound Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes) Impeded bacterial proliferation more efficiently than against Gram-negative strains. Activity quantified via MIC and MBC [1]. MIC and MBC values were reported in the study, though specific numerical values are not provided in the abstract [1].
This compound Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) Showed less efficient antibacterial activity compared to its effect on Gram-positive bacteria [1]. Not specified.
Detailed Experimental Protocol

The methodology below is reconstructed based on the procedures mentioned in the research. Where specific details are absent from the source, standard laboratory practices for antibacterial assays are suggested [1].

1. Antibacterial Susceptibility Testing

  • Method: The study employed a two-step process: initial screening by the disk diffusion method, followed by quantitative determination of MIC and MBC using the broth microdilution method [1].
  • Detailed Procedure:
    • A. Disk Diffusion Assay
      • Preparation of Inoculum: Adjust the turbidity of fresh bacterial broth cultures (e.g., Staphylococcus aureus ATCC 29213) to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
      • Inoculation: Evenly spread the standardized inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.
      • Application of Test Substance: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., dissolved in a suitable solvent like DMSO). Place the disks onto the surface of the inoculated agar.
      • Incubation and Analysis: Incubate plates at 30°C for 18-24 hours. Measure the diameters of the inhibition zones (IZD) in millimeters surrounding the disks [1].
    • B. Broth Microdilution for MIC/MBC
      • Preparation of Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) across a 96-well microtiter plate.
      • Inoculation: Add the standardized bacterial inoculum to each well.
      • Incubation: Incubate the plate at 30°C for 18-24 hours.
      • MIC Determination: The Minimum Inhibitory Concentration (MIC) is identified as the lowest concentration of this compound that prevents visible growth of the bacteria.
      • MBC Determination: Subculture liquid from wells showing no visible growth onto fresh agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in killing ≥99.9% of the initial inoculum, evidenced by no growth on the subculture [1].

The workflow below illustrates the key steps in this protocol.

start Start Antibacterial Assay step1 Prepare bacterial inoculum (0.5 McFarland standard) start->step1 step2 Perform Disk Diffusion Test step1->step2 step3 Measure Inhibition Zone Diameters (IZD) step2->step3 step4 Perform Broth Microdilution step3->step4 step5 Determine Minimum Inhibitory Concentration (MIC) step4->step5 step6 Subculture for Minimum Bactericidal Concentration (MBC) step5->step6 end Analyze Results step6->end

Application Context and Future Directions

The observed antibacterial activity suggests this compound has potential for further development. The research highlights that its effects, along with those of related essential oil components, "need to be deeply investigated and optimized to select the best compound and/or combination" [1].

  • Synergistic Studies: A promising application is to explore this compound's synergistic effects with other antibacterial agents or essential oil components to enhance efficacy and overcome resistance [1].
  • Mechanism of Action Studies: The specific mechanism by which this compound kills bacteria remains to be fully elucidated. Future work should focus on uncovering its molecular target.
  • Formulation Development: As a hydrophobic compound, this compound may benefit from formulation strategies to improve its aqueous solubility and bioavailability, similar to approaches used for other poorly soluble agents [2].

References

Tricosane Antioxidant Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative findings for tricosane's antioxidant capacity from a 2025 study, which compared it against the essential oil of Centaurium erythraea (CEEO) and its other main compounds [1].

Assay Method This compound IC₅₀ (μg/mL) CEEO IC₅₀ (μg/mL) Most Active Compound (IC₅₀) Positive Control
FRAP Data not explicitly given Data not explicitly given Carvacrol (59.96 ± 2.60 µg/mL) Trolox [1]
DPPH Moderate activity (value not specified) Potent activity (value not specified) CEEO (most potent) Trolox [1]
ABTS Moderate activity (value not specified) Potent activity (value not specified) CEEO (most potent) Trolox [1]

Detailed Experimental Protocols

While the specific experimental details for this compound are not provided, the assays used in the study are standard procedures. Below are the general methodologies for the key antioxidant tests cited.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) [1] [2].

  • Principle: Reduction of a pale-yellow Fe³⁺-TPTZ complex to a blue Fe²⁺-TPTZ complex at low pH.
  • Key Reagents: FRAP reagent (prepared by mixing 10 mmol/L TPTZ in 40 mmol/L HCl, 20 mmol/L FeCl₃·6H₂O, and 0.3 mol/L acetate buffer, pH 3.6, in a 1:1:10 ratio) [3].
  • Procedure:
    • Incubate the FRAP reagent at 37°C for 10 minutes.
    • Mix 3 mL of the FRAP reagent with 0.5 mL of the sample solution.
    • Incubate the mixture at 37°C for another 10 minutes.
    • Measure the absorbance of the reaction mixture at 593 nm.
  • Data Analysis: The FRAP value is calculated based on the absorbance and expressed as mM of Fe²⁺ equivalent [2].
DPPH Radical Scavenging Activity Assay

This assay measures the ability of a substance to scavenge the stable DPPH free radical [1] [2].

  • Principle: The purple-colored DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine molecule upon reaction with an antioxidant.
  • Key Reagents: Methanolic solution of DPPH.
  • Procedure [1]:
    • Dissolve the sample in methanol.
    • Mix the sample solution with a methanolic solution of DPPH.
    • Incubate the mixture at room temperature for 30 minutes in the dark.
    • Measure the absorbance at 517 nm.
  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and the IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay

The ABTS assay evaluates the ability of antioxidants to scavenge the blue-green ABTS⁺ radical cation [1] [2].

  • Principle: Generation of the ABTS⁺ radical, which is decolorized in the presence of hydrogen-donating antioxidants.
  • Key Reagents: ABTS solution and potassium persulfate.
  • Procedure [1] [4]:
    • Generate the ABTS⁺ radical by reacting an ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
    • Dilute the resulting ABTS⁺ solution with buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
    • Add the sample to the diluted ABTS⁺ solution.
    • Incubate the mixture for a set time (e.g., 6-10 minutes) in the dark.
    • Measure the absorbance at 734 nm.
  • Data Analysis: Calculate the percentage inhibition of the ABTS⁺ radical and the IC₅₀ value.

Experimental Workflow for Antioxidant Screening

The diagram below outlines a logical workflow for evaluating the antioxidant activity of a compound like this compound.

Start Start: Sample Preparation A1 Antioxidant Assay Selection Start->A1 A2 FRAP Assay A1->A2 A3 Radical Scavenging Assays A1->A3 B1 Perform FRAP Protocol A2->B1 B2 Perform DPPH Protocol A3->B2 B3 Perform ABTS Protocol A3->B3 C1 Measure Reduction Power B1->C1 C2 Measure Radical Scavenging B2->C2 B3->C2 D Data Analysis & IC₅₀ Calculation C1->D C2->D End Report Comparative Antioxidant Capacity D->End

Key Research Implications and Future Directions

The data indicates that while this compound exhibits moderate antioxidant activity, it is not the primary contributor to the strong antioxidant effects observed in the parent essential oil, Centaurium erythraea [1]. This suggests that:

  • Synergistic Effects: The overall antioxidant power of a natural extract is often due to the combined effect of multiple compounds. Research could explore synergistic combinations of this compound with other antioxidants.
  • Mechanism of Action: The moderate performance in the FRAP assay suggests this compound may act more through a single electron transfer mechanism rather than potent radical scavenging. Further investigation into its specific mechanism is warranted.
  • Standardization Required: For formal application notes, researchers should optimize and validate these general protocols specifically for this compound, determining parameters like ideal concentration ranges and solvent systems.

References

Comprehensive Application Notes and Protocols: Tricosane Emulsion Preparation and Characterization via Light Scattering Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tricosane Emulsions and Characterization Needs

This compound, a linear alkane with 23 carbon atoms (C₂₃H₄₈), is a prominent phase change material (PCM) with significant potential in thermal energy storage and drug delivery applications. As a solid-liquid PCM, this compound exhibits a high latent heat capacity and appropriate phase change temperature range, making it particularly valuable for applications requiring precise thermal management. The preparation of stable nano-emulsions of this compound enables its utilization in flow systems where it can function as both a heat transfer fluid and thermal storage medium simultaneously. However, the formulation of this compound emulsions presents significant challenges, primarily instability and supercooling, which must be carefully addressed through optimized preparation protocols and thorough characterization. [1]

The physicochemical properties of this compound emulsions, particularly droplet size, size distribution, and surface charge, directly influence both their stability and functional performance. Light scattering techniques have emerged as indispensable tools for characterizing these parameters in emulsion-based systems. These methods provide critical insights into droplet size distribution, colloidal stability, and interfacial properties, enabling researchers to optimize formulation parameters for specific applications. For thermal energy storage applications, maintaining nanoscale droplet sizes (typically 20-200 nm for nano-emulsions) is essential for preventing phase separation and ensuring long-term stability under thermal cycling conditions. Similarly, in pharmaceutical applications, these parameters dictate biodistribution, safety, and efficacy profiles. [1] [2]

This compound Emulsion Preparation Methods and Formulation Considerations

Emulsion Classification and Composition

This compound emulsions typically fall into the category of oil-in-water (O/W) nano-emulsions, where this compound constitutes the dispersed oil phase and water forms the continuous phase. According to established classification schemes, nano-emulsions exhibit droplet sizes between 20-200 nm, while micro-emulsions are significantly smaller (5-50 nm) and thermodynamically stable. The selection of appropriate surfactant systems is crucial for achieving stable this compound emulsions with optimal droplet characteristics. Surfactants function by reducing the interfacial tension between the this compound and aqueous phases, thereby decreasing the free energy required for emulsion formation according to the equation: ΔG = γ × 3V/R, where γ represents interfacial tension, V is the total volume of dispersed oil, and R is the radius of the emulsion droplet. [1]

  • Surfactant Selection: The Hydrophile-Lipophile Balance value system guides surfactant selection, with HLB values of 8-18 generally favoring the formation of O/W emulsions. Nonionic surfactants with appropriate HLB values typically form stable this compound emulsions by creating a protective layer at the oil-water interface that prevents droplet aggregation through steric stabilization. The specific chemical nature of the surfactant—whether ionic, nonionic, or polymeric—also influences the electrostatic stabilization of the resulting emulsion through surface charge modulation. [1]

  • Emulsion Stability Considerations: Two primary barriers hinder the practical application of this compound emulsions: physical instability (aggregation, creaming, sedimentation) and supercooling (depression of crystallization temperature). Strategic formulation approaches address these challenges through droplet size reduction, addition of nucleating agents to mitigate supercooling, and optimization of surfactant blends to enhance interfacial stability. The creaming stability of this compound emulsions follows Stokes' Law, where reduced droplet size decreases creaming velocity, thereby enhancing kinetic stability. [1]

Preparation Methods and Protocols

High-Energy Emulsification Methods: These approaches utilize mechanical devices to generate intense disruptive forces that overcome the interfacial tension between oil and water phases. For laboratory-scale preparation of this compound emulsions, probe ultrasonication represents the most accessible and effective high-energy method. The protocol involves first melting this compound at approximately 50-60°C (above its melting point of approximately 47-48°C), then adding it to an aqueous surfactant solution maintained at the same temperature to prevent premature crystallization. The mixture is subjected to high-intensity ultrasonication using a probe sonicator (e.g., 200-400 W output power) for 5-15 minutes with intermittent pulsing (e.g., 10 seconds on, 5 seconds off) to prevent overheating. For larger-scale production, high-pressure homogenization offers superior scalability and reproducibility, with typical operating pressures of 500-1500 bar for 1-5 passes. [1]

Low-Energy Emulsification Methods: These approaches utilize the intrinsic physicochemical properties of the system and phase inversion principles to form emulsions with minimal energy input. The phase inversion temperature method has shown particular promise for this compound emulsions, leveraging temperature-dependent changes in surfactant curvature to generate fine droplets. This method involves preparing a coarse emulsion at elevated temperature, then cycling the temperature through phase inversion points to achieve droplet sizes in the nanoscale range. Low-energy methods offer advantages of equipment simplicity and energy efficiency but may require more sophisticated surfactant systems and precise control of process parameters. [1]

Table 1: Standardized Formulation Compositions for this compound Nano-Emulsions [3] [1]

Component Concentration Range Specific Example Function Notes
This compound (Oil Phase) 5-20% (w/w) 10% (w/w) Phase Change Material Melt before emulsification (~50°C)
Surfactant (Nonionic) 2-10% (w/w) 5% (w/w) Tween 80 Stabilization HLB ~15 for O/W emulsions
Aqueous Phase 70-93% (w/w) 85% (w/w) Continuous Phase Deionized water, buffer, or saline
Co-surfactant (Optional) 0-5% (w/w) 2% (w/w) Ethanol Droplet Size Reduction Enhances surfactant mobility

Light Scattering Characterization Techniques: Theory and Applications

Dynamic Light Scattering (DLS) Fundamentals

Dynamic Light Scattering operates on the principle of measuring time-dependent fluctuations in scattered light intensity caused by Brownian motion of nanoparticles in suspension. These fluctuations contain information about the diffusion coefficient of the particles, which relates to their size through the Stokes-Einstein equation:

D = k₈T / (6πηRₕ)

where D is the diffusion coefficient, k₈ is the Boltzmann constant (1.380 × 10⁻²³ kg·m²·s⁻²·K⁻¹), T is the absolute temperature, η is the viscosity of the medium, and Rₕ is the hydrodynamic radius. The diffusion coefficient is extracted from the correlation function of the scattered light intensity, with faster decay rates indicating smaller, more rapidly moving particles. The scattering vector q, which depends on the detection angle θ, refractive index n₀, and laser wavelength λ, is calculated as: q = (4πn₀/λ)sin(θ/2). Modern DLS instruments typically operate at detection angles of 90°, 173° (backscatter), or multiple angles for enhanced size resolution. [2]

For monodisperse samples, the correlation function decays exponentially with a single decay constant Γ, where Γ = Dq². However, this compound emulsions often exhibit some degree of polydispersity, requiring more sophisticated analysis approaches. The cumulants method provides a mean size and polydispersity index (PDI), while algorithms like CONTIN or NNLS can resolve multimodal size distributions. The polydispersity index serves as a crucial quality parameter, with values below 0.1 indicating highly monodisperse systems, values of 0.1-0.2 representing moderate polydispersity, and values above 0.2 signifying broad size distributions that may require further optimization. [4] [2]

Advanced Light Scattering Techniques

Static Multiple Light Scattering represents an advanced characterization technique that addresses several limitations of conventional DLS. SMLS measures the variation of transmission and backscattering of light across an entire sample without requiring dilution, enabling real-time stability assessment of concentrated emulsions. The Turbiscan Stability Index quantifies instability mechanisms through changes in backscattering and transmission profiles, detecting early signs of aggregation, creaming, or sedimentation before they become visually apparent. This non-destructive approach allows continuous monitoring of this compound emulsion stability under various storage conditions, providing valuable kinetic data for formulation optimization. [5]

Zeta-Potential Measurements complement size analysis by characterizing the surface charge of emulsion droplets, which profoundly influences their long-term stability. This technique applies an electric field to the emulsion and measures the electrophoretic mobility of droplets, which is then converted to zeta-potential using appropriate models. For this compound emulsions, zeta-potential values exceeding ±30 mV typically indicate electrostatic stabilization sufficient to overcome van der Waals attraction forces, while lower values may necessitate formulation adjustments to prevent aggregation. The surface charge also affects biological interactions in pharmaceutical applications, with highly positive charges potentially promoting non-specific binding and platelet accumulation. [2]

Table 2: Comparison of Light Scattering Techniques for this compound Emulsion Characterization [4] [2] [5]

Parameter Dynamic Light Scattering Static Multiple Light Scattering Zeta-Potential
Measured Property Hydrodynamic diameter, size distribution Transmission/backscattering profiles, instability kinetics Surface charge, electrokinetic potential
Size Range 1 nm - 10 μm 50 nm - 1000 μm 5 nm - 10 μm
Concentration Range Dilute (0.001-0.1% w/v) Concentrated (0.001-95% w/v) Dilute (0.001-0.1% w/v)
Key Outputs Z-average, PDI, intensity/volume/number distributions Turbiscan Stability Index, ΔBS, ΔT, instability mechanisms Zeta-potential, mobility, conductivity
Advantages High resolution for monodisperse systems, established protocols No dilution required, real-time stability monitoring, early aggregation detection Predictive stability assessment, surface characterization
Limitations Dilution alters native state, limited for polydisperse systems Less precise size resolution, specialized equipment Requires appropriate conductivity adjustment

Detailed Experimental Protocols

Dynamic Light Scattering for Droplet Size Analysis

Sample Preparation Protocol:

  • Begin by diluting the this compound emulsion in the same continuous phase used in its formulation (e.g., surfactant solution) to achieve an appropriate scattering intensity. For most DLS instruments, optimal concentration ranges from 0.001-0.1% w/v this compound content. Avoid excessive dilution that might alter the emulsion droplet size or distribution through surfactant desorption. [4]
  • Equilibrate the sample temperature to 25°C (or the desired measurement temperature) for at least 5 minutes before measurement. For temperature-dependent studies, allow 10-15 minutes for thermal equilibration at each new temperature setting. This compound emulsions require careful temperature control, particularly when measuring near the phase transition temperature. [4] [2]
  • Filter all samples through appropriate membrane filters (typically 0.45 μm or 0.2 μm pore size) directly into clean DLS cuvettes to remove dust particles that could interfere with measurements. Use syringeless filters for emulsions prone to shear-induced destabilization. [2]

Instrument Operation and Measurement Protocol:

  • Initialize the DLS instrument according to manufacturer specifications, allowing sufficient warm-up time for the laser (typically 30 minutes). Select the appropriate measurement angle based on sample characteristics—173° backscatter detection is preferred for concentrated or turbid samples, while 90° detection may suffice for dilute, transparent emulsions. [4]
  • Set the measurement duration to 10-15 runs of 10 seconds each to ensure adequate averaging of intensity fluctuations while minimizing measurement artifacts from potential sample sedimentation. Perform at least three independent measurements of each sample to assess reproducibility. [4] [2]
  • For temperature-dependent studies, program a temperature gradient with sufficient equilibration time at each temperature point. When characterizing this compound emulsions through the phase change region, use smaller temperature increments (e.g., 1°C) near the transition point to capture size changes associated with solid-liquid transition. [3]

Data Analysis and Interpretation:

  • Analyze correlation functions using both cumulants method (for mean size and PDI) and distribution analysis algorithms (e.g., CONTIN or NNLS) to identify potential multimodal distributions. Report the Z-average diameter as the mean hydrodynamic size and the PDI as a measure of size distribution width. [4] [2]
  • Compare intensity-weighted, volume-weighted, and number-weighted distributions to gain comprehensive understanding of emulsion characteristics. The intensity-weighted distribution emphasizes larger droplets, while number-weighted distributions better represent the actual population of droplets. [2]
  • For emulsions exhibiting significant concentration effects (evidenced by non-exponential correlation functions), employ backscatter detection or dilute samples further to minimize multiple scattering effects. Advanced instruments with modulated 3D cross-correlation techniques can directly measure in more concentrated systems without dilution. [4]
Emulsion Stability Assessment Protocol

Static Multiple Light Scattering for Stability Kinetics:

  • Load undiluted emulsion directly into the SMLS measurement cell, ensuring consistent sample height across measurements. Avoid introducing air bubbles during loading, as they will interfere with transmission and backscattering profiles. [5]
  • Program the instrument to scan the entire sample height at predetermined intervals (e.g., every 5 minutes for the first hour, then hourly for 24 hours, then daily for one week). Maintain constant temperature throughout the measurement period using the instrument's temperature control system. [5]
  • Analyze the resulting backscattering (ΔBS) and transmission (ΔT) profiles to identify instability mechanisms. Creaming appears as increasing backscattering at the top of the sample with corresponding decrease at the bottom, while sedimentation shows the opposite pattern. Aggregation manifests as localized fluctuations in backscattering profiles throughout the sample height. [5]
  • Calculate the Turbiscan Stability Index to quantitatively compare formulation stability, with lower TSI values indicating superior stability. The TSI incorporates all detected variations in backscattering and transmission over the entire sample height and measurement duration, providing a single numerical value for stability comparison. [5]

Zeta-Potential Measurement Protocol:

  • Prepare diluted emulsion samples in 1 mM KCl solution or appropriate low-conductivity buffer to ensure accurate field strength calculations. The dilution factor should be sufficient to avoid multiple scattering while maintaining representative droplet surface properties (typically 0.001-0.01% w/v this compound content). [2]
  • Equilibrate the sample in the electrophoretic mobility cell at 25°C for 5 minutes before measurement. Perform measurements in triplicate with at least 10-15 sub-runs per measurement to ensure statistical significance. [2]
  • Apply the Henry equation with Smoluchowski approximation to convert electrophoretic mobility to zeta-potential values. For emulsions stabilized with nonionic surfactants in low-conductivity media, consider using the Hückel approximation for more accurate results. [2]

Data Analysis, Interpretation, and Troubleshooting

Interpreting Light Scattering Results for this compound Emulsions

Size Distribution Analysis:

  • Hydrodynamic diameter values for this compound emulsions should be interpreted with consideration of the core-shell structure, where the core consists of this compound and the shell comprises surfactant molecules. The measured size represents the entire hydrodynamic entity, including the surfactant layer and associated solvent molecules. Successful this compound nano-emulsions typically exhibit Z-average diameters between 50-300 nm with PDI values below 0.2 for monomodal distributions. [2] [1]
  • When analyzing data from emulsions near the phase transition temperature, recognize that the apparent size increase may reflect changes in droplet structure or refractive index rather than actual aggregation. Complementary techniques such as SESANS or SANS can provide validation of DLS results, particularly for non-spherical droplets or complex internal structures. [4]

Stability Assessment and Prediction:

  • The Turbiscan Stability Index provides a quantitative measure for comparing different formulations, with values below 5 indicating excellent stability, 5-10 representing good stability, and values above 10 signifying potential stability issues requiring formulation optimization. For this compound emulsions intended for long-term storage, target TSI values below 3 after 7 days of monitoring at accelerated stability conditions (e.g., 40°C). [5]
  • Zeta-potential measurements offer predictive insights into long-term stability, with values exceeding ±30 mV typically indicating strong electrostatic stabilization. For this compound emulsions stabilized solely by nonionic surfactants, lower zeta-potential values (±5-15 mV) may still provide adequate stability through steric stabilization mechanisms. [2]
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Emulsion Preparation and Characterization [4] [2] [1]

Problem Potential Causes Solutions Preventive Measures
High PDI (>0.3) Incomplete homogenization, surfactant insufficiency, temperature fluctuations during preparation Optimize energy input, increase surfactant concentration, ensure temperature control throughout process Pre-emulsify with high-shear mixer before ultrasonication, use surfactant blends
Droplet Growth Over Time Ostwald ripening, coalescence, insufficient surfactant coverage Incorporate hydrophobic additives, optimize HLB value, increase surfactant concentration Use surfactant combinations, incorporate co-surfactants
Abnormal Correlation Functions Dust contamination, sample sedimentation, multiple scattering Filter samples thoroughly, use backscatter detection, dilute samples appropriately Use syringeless filters, optimize concentration, utilize backscatter detection
Inconsistent Sizes Between Techniques Different weighting methods, assumption of spherical geometry, concentration effects Compare equivalent distributions, validate with orthogonal techniques, adjust concentration Report multiple distribution types, use complementary techniques (SMLS, microscopy)
Phase Separation During Storage Creaming, aggregation, coalescence Optimize density matching, increase repulsive forces, modify interfacial rheology Incorporate thickening agents, optimize droplet size, use electrosteric stabilization

Graphical Workflows and Experimental Diagrams

This compound Emulsion Preparation and Characterization Workflow

The following Graphviz diagram illustrates the complete experimental workflow for preparing and characterizing this compound emulsions:

G cluster_prep Emulsion Preparation cluster_char Characterization cluster_analysis Data Analysis & Optimization Start Start: this compound Emulsion Preparation MP1 Melt this compound (50-60°C) Start->MP1 MP2 Prepare Aqueous Phase with Surfactant MP1->MP2 MP3 Mix Phases with Pre-homogenization MP2->MP3 MP4 High-Energy Emulsification MP3->MP4 MC1 DLS Size Measurement MP4->MC1 MC2 SMLS Stability Monitoring MC1->MC2 MC3 Zeta-Potential Analysis MC2->MC3 MA1 Size Distribution Analysis MC3->MA1 MA2 Stability Index Calculation MA1->MA2 MA3 Surface Charge Evaluation MA2->MA3 End Stable Emulsion Formulation MA3->End

Diagram 1: Complete workflow for this compound emulsion preparation and characterization, showing the sequential stages from material preparation through emulsification, characterization, and final data analysis.

Light Scattering Data Analysis Decision Tree

The following decision tree guides researchers through appropriate data analysis approaches based on light scattering results:

D Start DLS Data Analysis Decision Tree Q1 PDI < 0.1? Start->Q1 Q2 Correlation Function Exponential? Q1->Q2 No A1 Use Cumulants Method Report Z-Average & PDI Q1->A1 Yes Q3 Multiple Peaks in Distribution? Q2->Q3 No A2 Use CONTIN/NNLS Analysis Report Intensity Distribution Q2->A2 Yes A3 Check Sample Preparation Consider Multiple Scattering Q3->A3 No A4 Resolve Multimodal Distribution Q3->A4 Yes A5 Validate with Orthogonal Methods (e.g., SMLS) A2->A5 A4->A5

Diagram 2: Decision tree for analyzing DLS data from this compound emulsions, guiding selection of appropriate analysis methods based on polydispersity index and correlation function characteristics.

Conclusion

The preparation and characterization of this compound emulsions requires careful attention to formulation parameters and rigorous characterization using complementary light scattering techniques. The protocols outlined in this document provide researchers with standardized methods for producing stable this compound nano-emulsions with controlled droplet sizes and comprehensive characterization of their physicochemical properties. By adhering to these detailed protocols and following the provided troubleshooting guidance, researchers can develop optimized this compound emulsion formulations suitable for various applications in thermal energy storage and drug delivery systems.

The integration of multiple light scattering techniques—particularly the combination of DLS for size analysis, SMLS for stability assessment, and zeta-potential for surface characterization—provides a comprehensive understanding of this compound emulsion behavior under various conditions. This multifaceted approach enables researchers to make informed decisions during formulation optimization and predict long-term stability and performance in practical applications.

References

Application Notes: Tricosane as an Alpha-Glucosidase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Biological Activity Profile Tricosane, a long-chain alkane identified in plant essential oils like that of Centaurium erythraea, has been investigated for its role in managing postprandial hyperglycemia [1]. In vitro studies confirm its ability to inhibit the alpha-glucosidase enzyme, though its potency is moderate compared to other natural compounds and the standard drug acarbose [1].

2. Quantitative Inhibitory Activity The following table summarizes the alpha-glucosidase inhibitory activity (reported as IC₅₀ values) of this compound in comparison with other bioactive compounds and a reference standard.

Compound/Extract IC₅₀ Value (μg/mL) Notes
This compound [1] 192.30 μg/mL Pure compound; moderate activity.
C. erythraea Essential Oil (CEEO) [1] 87.18 μg/mL Whole essential oil with greater potency, suggesting synergistic effects.
Menthol [1] 183.25 μg/mL Major compound of CEEO.
Carvacrol [1] 201.18 μg/mL Major compound of CEEO.
Acarbose (Reference Drug) [1] - Positive control used in assays.

3. Proposed Mechanism of Action this compound functions as an alpha-glucosidase inhibitor. This enzyme, located in the small intestine, is responsible for breaking down oligosaccharides and disaccharides into absorbable glucose [2] [3]. By inhibiting this enzyme, this compound delays carbohydrate digestion, thereby reducing the rate of glucose absorption and blunting postprandial blood glucose spikes [4] [5]. The following diagram illustrates this mechanism and a general screening workflow.

G Compound This compound / Test Compound Enzyme α-Glucosidase Enzyme Compound->Enzyme Binds to InhibitedPathway Inhibition of Hydrolysis Enzyme->InhibitedPathway Inhibited Substrate Complex Carbohydrates Glucose Free Glucose Substrate->Glucose Hydrolysis InhibitedPathway->Glucose Reduced Output

Experimental Protocols

Protocol 1: Standard Alpha-Glucosidase Inhibitory Assay

This is a widely used spectrophotometric method to determine the percentage inhibition and IC₅₀ of test samples [2] [5].

Workflow Diagram

G A Prepare Reaction Mixture B Incubate (37°C, 15-20 min) A->B C Add PNPG Substrate B->C D Incubate (37°C, 20-30 min) C->D E Stop Reaction with Na₂CO₃ D->E F Measure Absorbance at 405 nm E->F

Materials and Reagents

  • Enzyme: Alpha-glucosidase (from Saccharomyces cerevisiae, e.g., 1 U/mL stock) [2] [5].
  • Substrate: 5 mM p-Nitrophenyl-α-D-glucopyranoside (PNPG) in phosphate buffer [2] [5].
  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.8 [2] [5].
  • Test Compound: this compound or plant extract (dissolved in DMSO or ethanol, with final solvent concentration <1%) [4].
  • Positive Control: Acarbose solution [1] [2].
  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃) [2] [5].
  • Equipment: Microplate reader, water bath, micropipettes.

Procedure

  • Preparation: In a test tube or microplate well, mix:
    • 0.5 mL of phosphate buffer (100 mM, pH 6.8) [6].
    • 0.2 mL of the test sample (e.g., this compound at various concentrations) [6].
    • 0.1 mL of alpha-glucosidase solution (1 U/mL) [6].
  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C [6].
  • Initiate Reaction: Add 0.2 mL of 5 mM PNPG solution to the mixture [6].
  • Reaction Incubation: Incubate again for 20 minutes at 37°C [6].
  • Terminate Reaction: Stop the enzymatic hydrolysis by adding 0.1 mL of 0.1 M Na₂CO₃ [6].
  • Measurement: Record the absorbance of the released p-nitrophenol at 405 nm [2] [5].

Data Analysis

  • Calculate the percentage inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the test compound [5].
  • Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) by plotting inhibition percentages against a range of sample concentrations and analyzing the regression curve [2].
Protocol 2: Bioassay-Guided Fractionation for Inhibitor Discovery

This protocol is used when starting with complex plant extracts to isolate and identify active compounds like this compound [2].

Procedure

  • Crude Extraction: Macerate coarse plant powder in a suitable solvent (e.g., methanol) for 48 hours. Concentrate the filtrate using a rotary evaporator [2].
  • Liquid-Liquid Fractionation: Suspend the crude extract in water and partition sequentially with organic solvents of increasing polarity (e.g., hexane → diethyl ether → ethyl acetate → n-butanol) [2].
  • Activity Screening: Test all fractions (and the final aqueous layer) for alpha-glucosidase inhibitory activity using Protocol 1.
  • Identification: Subject the most active fraction (e.g., the hexane fraction, where long-chain alkanes like this compound are likely to be found) to further chromatographic separation (e.g., Column Chromatography, GC-MS, or HPLC) to purify and identify the active constituent(s) [1] [2].

Critical Considerations for Researchers

  • Solubility: this compound is a non-polar compound. For assays, it must be dissolved in a suitable organic solvent like DMSO or ethanol, ensuring the final concentration in the assay buffer is low enough (<1%) to not denature the enzyme [4].
  • Synergistic Effects: The activity of a pure compound may differ from its activity within a mixture. The superior potency of the whole C. erythraea essential oil compared to its isolated major compounds suggests potential synergy, which should be investigated [1].
  • Assay Validation: Always include a blank (buffer and substrate only) and a control (complete reaction mixture without inhibitor) in each experiment. A dose-response curve for the standard inhibitor Acarbose should be established to validate the assay system [1] [5].

Conclusion

This compound represents a promising natural product lead for alpha-glucosidase inhibition. The provided data and detailed, standardized protocols offer a solid foundation for researchers to validate its activity, explore its mechanism further, and screen other potential inhibitors for type 2 diabetes management.

References

tricosane solubility enhancement supercritical fluids

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What is the most effective way to enhance tricosane solubility in SC-CO₂? A: Modifying the SC-CO₂ fluid with a 5 wt.% cosolvent is highly effective. Experimental studies show this can double the solubility of crystalline this compound compared to using pure SC-CO₂ [1] [2].
  • Q: Which cosolvents have been experimentally verified to work? A: Research has successfully used dimethylsulfoxide, ethanol, acetone, and chloroform as cosolvents [1] [2].
  • Q: What are the typical experimental conditions for these studies? A: Studies are conducted within specific temperature and pressure ranges: * Temperature: 308.15 K to 315.15 K (35°C to 42°C) [1] [2] * Pressure: 8.00 MPa to 20.32 MPa [1] [2] The dynamic method is a common technique for measuring solubility under these conditions [1] [2].

Experimental Data & Protocols

Detailed Experimental Methodology

The following table summarizes the core protocol for measuring this compound solubility in SC-CO₂ with cosolvents, based on published research [1] [2]:

Aspect Description
Objective Determine solubility (VLE-properties) of crystalline this compound in pure/modified SC-CO₂.
Method Dynamic method.
Temperature Range 308.15 K to 315.15 K.
Pressure Range 8.00 MPa to 20.32 MPa.
Cosolvent Concentration 5 wt.% for dimethylsulfoxide, ethanol, acetone, chloroform.
Data Modeling Peng-Robinson equation of state.
Quantitative Solubility Enhancement

This table presents the key experimental finding from the research [1] [2]:

Parameter Result
Solubility in Pure SC-CO₂ Baseline solubility (varies with T & P).
Solubility in SC-CO₂ + 5 wt.% Cosolvent Improvement by a factor of approximately 2.
Effective Cosolvents Dimethylsulfoxide, Ethanol, Acetone, Chloroform.

Experimental Workflow Visualization

The diagram below outlines the key stages of the experimental process.

Start Start T1 Prepare SC-CO₂ Fluid Start->T1 T2 Add 5% Cosolvent T1->T2 Modify T3 Set P & T Conditions T2->T3 T4 Load Crystalline This compound T3->T4 T5 Measure Solubility (Dynamic Method) T4->T5 T6 Model Data with Peng-Robinson EoS T5->T6 End End T6->End

Troubleshooting Common Issues

  • Low Solubility Measured: Ensure your cosolvent is precisely mixed at 5 wt.% concentration. Deviations can significantly impact results. Verify that your system temperature and pressure are stable within the published ranges of 308.15-315.15 K and 8.0-20.32 MPa [1] [2].
  • Data Modeling Difficulties: The Peng-Robinson equation of state is cited as an effective model for correlating the experimental solubility data. Consider using this thermodynamic model if you encounter issues with data fitting [1] [2].

Research Context and Applications

Understanding why this method works and where it's applied can provide valuable context.

  • Broader Relevance: Supercritical fluid technologies are crucial in various fields. The study of this compound, a long-chain alkane, has direct relevance to processes like oil wellhead cleaning from paraffin deposits [1].
  • Biological Activity of this compound: Beyond its physicochemical properties, this compound is also identified as a major component in essential oils (like Centaurium erythraea) and has been studied for its antibacterial and antidiabetic effects [3]. Furthermore, a related compound (Z)-9-tricosene is a known aversive agent for pest control, such as repelling invasive ants [4].

References

Tricosane Nanoparticle Dispersion: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is my tricosane nanoparticle suspension unstable and aggregating? Nanoparticle aggregation is often due to the dispersion protocol. The method of sonication and the choice of dispersion medium significantly influence the agglomerate size and stability of the suspension [1].

Q2: How does the dispersion protocol affect my experimental results? Variations in dispersion can change the nanoparticle's physico-chemical identity (like agglomerate size). This impacts how nanoparticles interact with biological systems, leading to issues with reproducibility and discrepancies between studies [1].

Q3: Is there a single, standard dispersion protocol I should use? No. Evidence suggests that no single protocol works for all nanomaterials or experimental models. The optimal method depends on the specific properties of the nanoparticle, the host system, and the experimental goals. Performing a pilot study to identify the best protocol is highly recommended [1].

Troubleshooting Guide: Common Issues & Solutions

Problem Area Specific Issue Possible Causes Recommended Solutions
Sonication Inconsistent results, large agglomerates Incorrect power, duration, or equipment type; protocol not documented. Conduct a pilot study to optimize time/power; keep protocol consistent across experiments [1].
Dispersion Medium Aggregation in biological media Unsuitable stabilizers; media components interacting with particles. Test different media (e.g., with/without serum); use chemical stabilizers (e.g., BSA, surfactants) [1].
Particle Characterization Unknown agglomerate size in suspension Lack of characterization post-dispersion; assuming primary size equals agglomerate size. Measure Hydrodynamic Diameter and PDI via DLS after dispersion and before experiments [1].

Experimental Protocol for Assessing Dispersion Stability

This general methodology helps systematically evaluate and optimize dispersion protocols for nanoparticles [1].

  • Step 1: Preparation of Stock Suspension Weigh a precise amount of this compound nanoparticles. Disperse them in a chosen liquid medium (e.g., water, PBS, cell culture media). Note: The inclusion of biological or chemical stabilizers at this stage can be critical for stability.

  • Step 2: Energy Input (Dispersion) Subject the stock suspension to an energy input method to break apart agglomerates. Sonication is the most common method.

    • Key Variables to Optimize: Sonication power (W), duration (seconds/minutes), and duty cycle (for pulsed sonication).
    • Consistency is crucial: Once optimized, document and strictly adhere to all parameters.
  • Step 3: Characterization of Dispersion Immediately after dispersion, characterize the suspension to establish its "physico-chemical identity."

    • Critical Metrics: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A lower PDI indicates a more monodisperse, stable suspension.
  • Step 4: Stability Assessment Over Time Let the prepared suspension stand and re-measure the hydrodynamic diameter and PDI at set time points (e.g., 0, 1, 2, 4, 24 hours). An increase in size over time indicates instability and aggregation. This assessment helps determine the usable "shelf-life" of a freshly prepared dispersion for experiments.

The workflow below visualizes this multi-step experimental process.

Key Experimental Considerations

  • No Universal Protocol: The dispersion protocol must be tailored to the specific nanoparticle and experimental system, as a method that works for one may not work for another [1].
  • Pilot Studies are Essential: Before main experiments, conduct small pilot studies to test different sonication settings and dispersion media. This saves time and resources in the long run [1].
  • Document Everything: Meticulously record all dispersion parameters (sonicator model, power, time, medium, stabilizers) for future reproducibility [1].

References

tricosane emulsion cluster size control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for controlling the cluster size of a tricosane emulsion?

    • A: The primary methods involve selecting appropriate stabilizers and controlling process energy. Using polymeric stabilizers like gum arabic (GA) or polyvinyl alcohol (PVA) can create an electrostatic or steric barrier around droplets. Incorporating nanoparticles, such as gold nanoparticles (GNPs), can form a mechanical barrier to prevent coalescence. Furthermore, the homogenization speed and time directly influence the initial droplet size distribution [1] [2].
  • Q2: Why is my this compound emulsion unstable, and how can I improve its shelf life?

    • A: Emulsion instability can occur through gravitational separation (creaming/sedimentation), flocculation, or coalescence. To improve stability, you can:
      • Increase continuous phase viscosity: Add a rheology modifier like PVA to restrict droplet movement [2].
      • Use combined stabilizers: A combination of a surfactant (e.g., DC193) and a polymer can create a stronger interfacial film [2].
      • Add nanoparticles: Solid particles like GNPs can adsorb at the droplet interface, providing a physical barrier against coalescence and significantly improving long-term stability [1].
  • Q3: How does the phase change property of this compound affect its emulsion's thermophysical properties?

    • A: The phase change progress of this compound strongly affects the thermophysical properties of the emulsion. During the phase change temperature range, the thermal conductivity increases considerably. The dynamic viscosity is also affected, being lower during the heating process compared to the cooling process. Generally, a higher mass fraction of this compound leads to higher viscosity [3].

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Large & Polydisperse Clusters Inadequate homogenization energy; Insufficient or unsuitable stabilizer [2]. Increase homogenization speed/duration [2]; Increase stabilizer concentration (e.g., >12 wt% GA) or use a combination of stabilizers [2].
Emulsion Instability (Creaming/Sedimentation) Low continuous phase viscosity; Droplet aggregation due to weak repulsive forces [2]. Add a viscosity modifier like PVA [2]; Use stabilizers that provide stronger electrostatic/steric barriers (e.g., GA, proteins like BSA) [1] [2].
Emulsion Instability (Coalescence) Weak interfacial film around droplets [2]. Incorporate nanoparticles (e.g., GNPs) to form a rigid shell at the interface [1]; Use polymeric stabilizers with high molecular weight (e.g., PVA) for better film formation [2].
Unexpected Viscosity Changes Phase change of this compound; High concentration of dispersed phase or additives [3]. Account for inherent viscosity change during heating/cooling cycles [3]; For lower viscosity, reduce this compound mass fraction or additive concentration [3].
Low Encapsulation Efficiency Rapid or unstable emulsion formation leading to active ingredient loss [2]. Ensure a stable emulsion is formed before shell formation; Optimize the oil-to-water phase ratio and stabilizer system [2].

Experimental Data & Protocols

Here are some consolidated experimental data and standard protocols derived from recent studies.

Table 1: Thermophysical Properties of Water-based this compound Nano-emulsion This table summarizes key measured properties from a study on this compound nano-emulsions, which are critical for your experimental planning and analysis [3].

Property Conditions Value / Observation
Dynamic Viscosity Heating vs. Cooling process Lower during heating
Dynamic Viscosity Increasing PCM mass fraction Increases
Thermal Conductivity 20–40°C & 40–60°C (outside phase change) Insignificant temperature change
Thermal Conductivity Phase change temperature range (~40-60°C for this compound) Increases considerably
Fluid Behavior After shear rate of 2 s⁻¹ Can be considered Newtonian

Protocol 1: Preparing a Basic this compound Oil-in-Water (O/W) Emulsion This is a generalized protocol for creating a this compound O/W emulsion, adaptable for various stabilization strategies [1] [2].

  • 1. Prepare the Aqueous Phase: Dissolve your chosen stabilizer(s) in water. For example, this could be 2% Polyethylene Glycol (PEG) and a protein like Bovine Serum Albumin (BSA) [1]. Alternatively, you may use Gum Arabic (GA) or Polyvinyl Alcohol (PVA) as outlined in other studies [2].
  • 2. Prepare the Oil Phase: Dissolve this compound in a suitable organic solvent, such as dichloromethane, to achieve your desired concentration (e.g., 0.5 mg/mL) [1].
  • 3. Emulsify: Slowly add the oil phase to the aqueous phase while vigorously homogenizing using a high-shear mixer (e.g., Ultra-Turrax at 20,500 rpm for 5 minutes) to form the emulsion [1] [2].
  • 4. Remove Solvent (Optional): For powder formulations, the emulsion can be frozen in liquid nitrogen and lyophilized (freeze-dried) for 24 hours to remove the solvent and obtain a re-dispersible powder [1].

Protocol 2: Enhancing Stability with Nanoparticles This protocol modifies Protocol 1 by including gold nanoparticles (GNPs) in the aqueous phase to significantly improve emulsion stability [1].

  • 1. Synthesize GNPs: Mix a 0.2% gold chloride (HAuCl₄) solution with water. Add trisodium citrate powder. Once dissolved, add cold sodium borohydride (NaBH₄) solution under continuous stirring. The color change to deep orange indicates GNP formation [1].
  • 2. Prepare Water Phase: Combine your stabilizers (e.g., PEG, BSA) with the synthesized GNP solution [1].
  • 3. Prepare Oil Phase: Dissolve this compound in dichloromethane [1].
  • 4. Emulsify and Lyophilize: Follow steps 3 and 4 from Protocol 1 to form the emulsion and create a stable, re-dispersible powder [1].

Experimental Workflow and Stabilization Mechanisms

The following diagrams outline the general workflow for emulsion preparation and the mechanisms by which different stabilizers work.

G Start Start Experiment P1 Prepare Aqueous Phase (Dissolve stabilizers) Start->P1 P3 Emulsification (High-shear mixing) P1->P3 P2 Prepare Oil Phase (Dissolve this compound) P2->P3 P4 Characterization (Particle size, Zeta potential) P3->P4 P5 Lyophilization (Optional: for powder) P4->P5 End Stable Emulsion P5->End

G cluster1 Polymeric/Surfactant Stabilizers cluster2 Rheology Modifiers cluster3 Nanoparticle Stabilizers Stabilizer Emulsion Stabilization Mechanisms PS1 Electrostatic Repulsion Stabilizer->PS1 PS2 Steric Hindrance Stabilizer->PS2 PS3 Reduced Interfacial Tension Stabilizer->PS3 RM1 Increased Viscosity Stabilizer->RM1 NP1 Form Mechanical Barrier Stabilizer->NP1 RM2 Restricted Droplet Movement RM1->RM2 leads to NP2 Prevent Coalescence NP1->NP2 to

References

preventing tricosane crystallization problems

Author: Smolecule Technical Support Team. Date: February 2026

Tricosane Crystallization Modifiers

The table below summarizes a specific chemical agent known to affect this compound crystallization, along with alternative solvent-based methods.

Method Mechanism of Action Key Experimental Findings Application Notes

| Poly(octadecyl acrylate) (PA-18) [1] | Acts as a kinetic inhibitor; adsorbs to crystal growth faces, altering morphology. | - Dramatically changes crystal morphology from thin plates to highly branched networks [1].

  • Can lead to a banded growth front during directional solidification [1].
  • Does not significantly alter melting or nucleation temperatures [1]. | Effective in a model diesel fuel (this compound in dodecane). Consider for controlling crystal shape in bulk solution. | | Supercritical CO₂ with Co-solvents [2] | Enh solubility of this compound, potentially preventing crystallization in extraction systems. | - 5 wt% co-solvents (e.g., DMSO, ethanol, acetone, chloroform) can double this compound solubility in supercritical CO₂ [2].
  • Effective in a temperature range of 308.15 to 315.15 K and pressures from 8.00 to 20.32 MPa [2]. | Applicable for cleaning or extraction processes (e.g., removing paraffinic deposits). Not typical for general lab crystallization studies. |

Experimental Protocol: Directional Solidification with an Inhibitor

The following methodology is adapted from research on observing the effects of kinetic inhibitors like PA-18 on this compound crystallization [1].

G Start Start SamplePrep Sample Preparation Start->SamplePrep CellSetup Sample Cell Assembly SamplePrep->CellSetup Weigh1 Weigh this compound and solvent (typically dodecane) SamplePrep->Weigh1 DirectionalSolidification Directional Solidification CellSetup->DirectionalSolidification DataCollection Real-time Data Collection DirectionalSolidification->DataCollection Load Load sample cell onto apparatus DirectionalSolidification->Load End End DataCollection->End Weigh2 Weigh kinetic inhibitor (e.g., PA-18) Weigh1->Weigh2 Dissolve Dissolve components at elevated temperature Weigh2->Dissolve Homogenize Mix to homogenize SetTemp Set fixed temperature gradient Load->SetTemp StartPull Start moving sample through gradient SetTemp->StartPull Monitor Monitor growth front morphology StartPull->Monitor

Frequently Asked Questions

What is a kinetic inhibitor, and how does it work?

A kinetic inhibitor is an additive that affects the rate and morphology of crystallization without necessarily changing the thermodynamic equilibrium (e.g., the melting point). It functions by adsorbing to specific faces of the growing crystal, slowing their growth and leading to altered crystal shapes. PA-18, for example, makes this compound form branched networks instead of its typical plate-like crystals [1].

The search results do not cover my specific issue. Where can I find more help?

The studies found are quite specific. To troubleshoot your unique problem, you may need to consult broader resources.

  • Investigate Analogous Systems: The principles of paraffin crystallization are similar across different alkanes. Research on octadecane or other long-chain alkanes may offer transferable insights, such as the role of nucleation agents and surface interactions [3].
  • Specialized Databases: Use academic databases like SciFinder, Reaxys, or specialized sections of PubMed to search for literature on "this compound" combined with terms like "crystallization control," "paraffin inhibition," or "crystal morphology."
  • Review Articles: Look for recent review articles on "paraffin inhibition in the petroleum industry" or "crystallization control in organic solids," which can provide a broader overview of available strategies and agents.

References

optimizing tricosane PCM concentration heat pipes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What is the optimal concentration of Al₂O₃ nanoparticles in a tricosane PCM for heat pipes? A: Experimental data identifies 1% by volume as the optimized concentration. This dosage improves the system's thermal performance, while a higher concentration of 2% leads to a reduction in performance, indicating potential agglomeration or other negative effects at higher loadings [1].

  • Q: What heating powers were used in the referenced study, and how does power affect the PCM? A: The transient thermal behavior was studied during the charging process with heating powers of 13W, 18W, and 23W [1]. Higher heating powers increase the heat input rate, accelerating the melting (charging) of the PCM.

  • Q: How are the nanoparticles prepared and dispersed into the PCM? A: The Al₂O₃ nanoparticles were dispersed into the this compound PCM using an ultrasound mechanism [1]. This method helps to break apart nanoparticle clusters and create a more uniform mixture, which is critical for consistent thermal properties.

Experimental Protocol: Preparing & Testing NEPCM

This methodology is based on the experimental investigations of Al₂O₃–this compound systems [1].

1. Materials and Preparation

  • Phase Change Material (PCM): Obtain 100 ml of pure this compound.
  • Nanoparticles: Use Al₂O₃ (Alumina) nanoparticles.
  • Dispersion Method: Employ an ultrasonic bath or probe sonicator.
    • Weigh the nanoparticles to achieve the target volume fractions (e.g., 0.5%, 1%, and 2%).
    • Mix the nanoparticles into the liquid this compound.
    • Subject the mixture to ultrasonication for a sufficient duration to ensure a homogeneous dispersion and prevent agglomeration.

2. Experimental Setup and Instrumentation

  • Heat Pipe Setup: Use a standard heat pipe configuration with an adiabatic section.
  • PCM Integration: Place the prepared Nano-Enhanced PCM (NEPCM) in the adiabatic section of the heat pipe.
  • Heating and Data Collection: Apply controlled heating powers (e.g., 13W, 18W, 23W) to the evaporator section. Use thermocouples or a thermal imaging camera to record the transient temperature profiles of the evaporator, PCM, and condenser sections.

3. Performance Analysis

  • Compare the thermal response (e.g., temperature uniformity, melting time, operating life) of the system with pure this compound against the various NEPCM concentrations.
  • The performance improvement is typically measured by the enhancement in heat storage and release characteristics.

Experimental Data Summary

The table below summarizes key quantitative data from the investigations for easy comparison [1].

Al₂O₃ Volume Fraction Observed Performance Key Finding
0.5% Data not explicitly stated --
1% Improved Optimized doping concentration for enhanced thermal performance.
2% Reduced Performance degradation, indicating a limit to beneficial nanoparticle loading.

NEPCM Performance Optimization Pathway

The following diagram illustrates the logical relationship between nanoparticle concentration and system performance, based on the experimental findings. It visualizes the optimization pathway for enhancing this compound PCM.

NEPCM_Optimization Start Start: Pure this compound PCM AddNP Add Al₂O₃ Nanoparticles Start->AddNP Decision Concentration Optimal? AddNP->Decision Optimal Optimal Performance (1% Volume) Decision->Optimal Yes Reduced Reduced Performance (2% Volume) Decision->Reduced No End Implement Optimized NEPCM Optimal->End

Troubleshooting Guide

Problem Possible Cause Solution
Lower performance with\nhigh nanoparticle loading Agglomeration of nanoparticles at high concentrations (e.g., 2%) creating insulating zones and hindering heat transfer [1]. Reduce the nanoparticle concentration to the optimized level of 1%. Ensure proper and prolonged ultrasonication for better dispersion.
Inconsistent thermal results\nacross experiments Non-uniform dispersion of nanoparticles within the this compound PCM matrix [1]. Standardize the sonication procedure (time, power). Consider using surfactants to improve stability, though their effect on thermal properties must be evaluated.
Poor heat transfer from\nevaporator to PCM Inadequate contact between the heat pipe wall and the PCM capsule, or insufficient heating power to initiate melting. Check the mechanical design of the PCM container. Gradually increase the input power to the evaporator to the tested levels (13-23W) [1].

References

tricosane phase transition temperature measurement

Author: Smolecule Technical Support Team. Date: February 2026

Tricosane Phase Transition Data

The table below summarizes the key phase transition temperatures and enthalpies for this compound, as established by high-accuracy calorimetry and critically evaluated data from the National Institute of Standards and Technology (NIST) [1] [2].

Transition Type Temperature (K) Enthalpy Change (kJ·mol⁻¹) Entropy Change (J·K⁻¹·mol⁻¹) Notes
Crystal 2 → Crystal 1 ~320 Not Specified Not Specified Solid-solid transition [2]
Crystal 1 → Liquid 320.58 Not Specified Not Specified Triple point (Crystal 1, Liquid, Gas) [2]
Melting Point 320.65 Data Varies Data Varies Measured in different experimental setups [3]
Full Transition (Total) Multiple ~77.2 (at n=23) ~215 (at n=23) Sum of all solid & solid-liquid transitions [1]

For vapor-liquid equilibrium (VLE) studies involving mixtures like n-tricosane + SC CO₂, typical experimental temperatures are 323.15 K and 343.15 K, at pressures ranging from 1.66 to 34.88 MPa [3].

Experimental Protocols & Troubleshooting

Vapor-Liquid Equilibrium (VLE) Measurement

This protocol is adapted from studies measuring the solubility of heavy n-alkanes in supercritical CO₂ [3].

  • Core Methodology: Use a high-pressure optical cell with sapphire windows, coupled with gas chromatography (GC) for composition analysis.
  • Workflow Diagram:

VLE_Workflow Start Start: Load n-tricosane into optical cell Evac Evacuate and purge the system Start->Evac LoadCO2 Load CO₂ gas into the system Evac->LoadCO2 Equil Thermostat cell and equilibrate LoadCO2->Equil Observe Observe phase behavior visually Equil->Observe Sample Sample phases via valves for GC Observe->Sample Analyze GC analysis (P-T-x-y data) Sample->Analyze End Model data with EoS (e.g., PC-SAFT) Analyze->End

  • Troubleshooting Common VLE Issues:
    • Problem: No visible phase boundary at expected conditions.
      • Solution: Verify system temperature is correctly maintained above the melting point of n-tricosane (~320.65 K) to prevent crystallization [3].
    • Problem: Inconsistent GC analysis results.
      • Solution: Ensure sampling valves and lines are heated to a temperature higher than the melting point of the heaviest component to prevent solid deposition and blockages [3].
High-Accuracy Calorimetry

This protocol is for determining solid-solid and solid-liquid transition enthalpies and temperatures [1] [2].

  • Core Methodology: Use Adiabatic Scanning Calorimetry (ASC) or high-resolution Differential Scanning Calorimetry (DSC).
  • Workflow Diagram:

Calorimetry_Workflow Prep Prepare highly pure n-tricosane sample Load Load sample into calorimeter crucible Prep->Load Equil Equilibrate at start temperature Load->Equil Scan Perform slow, controlled temperature scan Equil->Scan Data Record heat flow and temperature Scan->Data Ident Identify all peak onsets and integrations Data->Ident Report Report transition T & ΔH Ident->Report

  • Troubleshooting Common Calorimetry Issues:
    • Problem: Overlapping or broad peaks that are difficult to resolve.
      • Solution: Use very slow scanning rates (e.g., 0.1 to 0.5 K/min) to separate closely spaced solid-solid and solid-liquid transitions. High heating rates can cause these transitions to overlap and appear as a single phase change [1].
    • Problem: Reported enthalpy values are inconsistent with literature.
      • Solution: Clearly document the integration method and baseline selection, as these factors significantly impact results. For total enthalpy of melting, integrate over all transitions from the solid phase to the complete liquid state [1].

Key Technical Advisory

  • Data Correlation is Complex: The phase behavior of n-alkanes is not solely determined by whether the carbon chain is odd or even. Outliers in property correlations have a physical origin, rooted in the specific sequence of phase transitions. Rely on high-accuracy single-source data where possible [1].
  • Beware of Multiple Solid Phases: this compound exhibits at least two solid phases (Crystal 1 and Crystal 2). A complete thermal analysis must account for the transitions between all these phases, not just the final melting event [2].
  • Validate with Authoritative Sources: Cross-check your experimental data against critically evaluated databases like NIST Web Thermo Tables (WTT) for validation [2].

References

tricosane high pressure behavior Raman spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Tricosane HP-Raman Issues

Here are common challenges and solutions presented in a Q&A format.

Question & Issue Possible Cause Recommended Solution
Q: No evidence of pressure-induced amorphization up to 23 GPa [1] This compound may remain crystalline under these conditions; the transition pressure might be higher. Continue compression beyond 23 GPa, monitoring for broadening of Raman peaks and loss of spectral features [1].
Q: New, unexpected low-energy Raman modes appear upon compression [1] Onset of a pressure-induced phase transition to a new crystalline polymorph. Document the pressure points where new modes emerge; these are critical for mapping the phase diagram [1].
Q: Poor resolution of phase transitions Temperature scanning rate is too fast, causing transition overlap. Use a slow heating rate (0.2 °C/min) for high-resolution DSC or Raman to resolve closely-spaced transitions [2].
Q: Inconsistent transition temperatures between studies Sample purity significantly impacts phase behavior. Verify alkane purity using GC-MS (aim for >99.7%, as in referenced study). Use high-purity standards for comparable results [2].

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Parameters
What is the fundamental high-pressure behavior of this compound? This compound (C23H48) does not amorphize up to 23 GPa. New low-energy Raman modes confirm pressure-induced phase transitions [1].
What are the key temperature-driven phase transitions? Heating reveals five transitions at onset temperatures: 38.0, 39.4, 40.8, 44.3, and 46.5 °C. These involve crystalline polymorphs and rotator phases [2].
Why is the low-frequency Raman region (< 600 cm-1) important? This region contains accordion modes and overtones, highly sensitive to conformational changes and most informative for identifying phase transitions [2].
How do rotator phases relate to the experiment? Rotator phases (R-I to R-V) are intermediate plastic crystalline states with long-range order but molecular rotational freedom. They are key to understanding complex phase behavior [2].

Detailed Experimental Protocol

This protocol summarizes the methodology used in the search results for high-pressure and variable-temperature Raman studies of this compound.

1. Sample Preparation

  • Material: Use high-purity this compound (C₂₃H₄₈), with purity verified by Gas Chromatography-Mass Spectrometry (GC-MS) [2].
  • Loading: Load a small amount of solid this compound into a Diamond Anvil Cell (DAC). Include a ruby chip or similar pressure calibrant for in-situ pressure measurement.

2. Instrumental Setup

  • Spectrometer: Use a confocal Raman system (e.g., Renishaw InVia Reflex).
  • Laser: A 785 nm diode laser is suitable to avoid fluorescence and sample damage. Laser power at the sample was 160 mW in the referenced study [2].
  • Microscope Objective: A 100x magnification objective is recommended for focusing the laser and collecting scattered light.
  • Detector: A Peltier-cooled Charge-Coupled Device (CCD) detector.

3. Data Acquisition

  • High-Pressure Experiment:
    • Compress the sample in steps, allowing pressure to stabilize at each point.
    • At each pressure point, acquire Raman spectra across a range that includes the low-frequency region (down to 150 cm⁻¹) [2].
  • Variable-Temperature Experiment:
    • Use a programmable temperature stage (e.g., Linkam THMS 600).
    • For detailed phase resolution, use a step-temperature method (increase by 0.5 °C) with a 1-second exposure and 200 accumulations per spectrum [2].

4. Data Analysis

  • Identify the emergence of new Raman modes and shifts in existing modes as a function of pressure or temperature.
  • Pay particular attention to the low-frequency region and the intensity of the first overtone, which are highly sensitive to phase changes [2].
  • Correlate spectral changes with known transition points to build a phase diagram.

Experimental Workflow and Phase Identification

The following diagrams map out the core experimental workflow and the logic for phase identification to assist users in navigating the process.

ExperimentalWorkflow Start Start Sample Prep Sample Prep Start->Sample Prep End End Load into DAC Load into DAC Sample Prep->Load into DAC Calibrate Pressure Calibrate Pressure Load into DAC->Calibrate Pressure Setup Raman Setup Raman Calibrate Pressure->Setup Raman Acquire Spectra Acquire Spectra Setup Raman->Acquire Spectra Analyze Data Analyze Data Acquire Spectra->Analyze Data Analyze Data->End Analyze Data->Load into DAC Repeat Experiment

Diagram 1: High-Pressure Raman Experiment Workflow. This chart outlines the key steps for conducting a high-pressure Raman spectroscopy experiment, from sample preparation to data analysis. The red arrow indicates a potential iterative loop if results are inconclusive.

Diagram 2: this compound Phase Identification Logic. This flowchart provides a decision-making guide for interpreting Raman spectra of this compound under high pressure, focusing on identifying phase transitions and amorphization.

Key Technical Notes

  • Emphasis on Low Frequencies: The most critical spectral changes for identifying phase transitions in alkanes like this compound occur in the low-frequency region (below 600 cm⁻¹). Ensure your spectrometer is configured to capture this range [2].
  • Pressure Medium: The search results do not specify a hydrostatic pressure medium, but using one (e.g., a 4:1 methanol-ethanol mixture) is a standard practice in high-pressure research to ensure homogeneous pressure distribution.
  • Complementary Techniques: For definitive phase identification, correlating Raman data with Synchrotron SAXS/WAXS is highly powerful, as it provides direct information on long-range order and layer spacing [2].

References

Foundational Knowledge: Tricosane in Essential Oils

Author: Smolecule Technical Support Team. Date: February 2026

Tricosane is a saturated long-chain alkane (C₂₃H₄₈) frequently found in plant essential oils. The table below summarizes its occurrence in specific plants and extraction methods from the research.

Plant Source Extraction Method Reported Proportion of this compound Citation
Cerasus subhirtella (Flowers) Hydrodistillation 23.1% [1]
Cerasus serrulata (Flowers) Hydrodistillation 27.7% [1]
Centaurea spp. (Various species) Steam Distillation A common hydrocarbon component [2]
Centaurium erythraea Clevenger-type Hydrodistillation A major compound; specific proportion varies [3]

Chemical Profile & Separation Basis: this compound is typically listed among other hydrocarbons like pentacosane (C₂₅) and heptacosane (C₂₇) [2]. Its non-polar nature, high boiling point, and solid state at room temperature provide the basis for separation from more volatile terpenes and oxygenated compounds in essential oils [4].

Separation & Analysis Methodologies

Here are detailed protocols for extracting essential oils rich in this compound and subsequent separation techniques.

Protocol 1: Essential Oil Extraction via Hydrodistillation

This is a standard method for obtaining crude essential oil from plant material before further separation of individual components like this compound [5] [3].

  • Plant Material Preparation: Air-dry the aerial parts or flowers of the plant in a shaded, well-ventilated area at room temperature. Once dry, grind the material to a coarse powder to increase the surface area for extraction.
  • Apparatus Setup: Place the ground plant material into a liter round-bottom flask. Add distilled water (typical solid-to-solvent ratio is 1:10 w/v). Assemble a Clevenger-type apparatus to the flask and connect it to a condenser.
  • Distillation: Heat the flask using an isomantle or heating mantle. Maintain a steady boil for 3-4 hours, ensuring a continuous flow of cooling water in the condenser.
  • Oil Collection: The vaporized essential oil and water will condense in the Clevenger apparatus. The essential oil, being immiscible and less dense than water, will separate and accumulate in the side arm. Collect the oil layer.
  • Dehydration & Storage: Dry the collected essential oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Filter the oil, transfer it to a sealed amber vial, and store at 4°C for further analysis and separation [3].
Protocol 2: Separation via Fractional Crystallization

This technique exploits the difference in solubility and melting point to separate solid hydrocarbons like this compound from liquid essential oil components.

  • Solvent Selection: Dissolve the crude essential oil in a minimal volume of a chilled, low-boiling-point solvent like methanol or ethanol.
  • Crystallization: Place the solution in a freezer at -20°C for 24 hours to promote the crystallization of higher molecular weight hydrocarbons.
  • Collection: Collect the crystalline precipitate via vacuum filtration using a Buchner funnel.
  • Purification: Re-crystallize the solid from the cold solvent to further purify the this compound. The mother liquor, containing the more soluble, oxygenated compounds, can be concentrated for other uses.
  • Characterization: Verify the identity and purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and by comparing its melting point with literature values.

The following workflow diagram illustrates the two key experimental pathways from plant material to this compound separation and analysis.

G start Plant Material p1 Protocol 1: Hydrodistillation start->p1 a1 Crude Essential Oil p1->a1 p2 Protocol 2: Fractional Crystallization a2 Isolated this compound p2->a2 a1->p2 analysis Analysis & Verification (GC-MS, Melting Point) a2->analysis

Troubleshooting Guide & FAQs

Q1: The yield of this compound from my hydrodistillation is lower than expected. What could be the issue?

  • A: Consider these factors and solutions:
    • Plant Source and Authenticity: The this compound content is highly species-dependent [3]. Verify the botanic identity of your plant material and consider sourcing from a known producer (e.g., Cerasus flowers) [1].
    • Developmental Stage: The chemical profile of essential oils, including hydrocarbon content, can vary significantly with the plant's growth stage. Ensure you are harvesting at the documented optimal time (e.g., flowering stage for Centaurium erythraea) [3].
    • Extraction Duration: The recovery of heavier compounds like this compound may require longer distillation times. Extend the hydrodistillation time and monitor the yield.

Q2: How can I achieve a higher purity of this compound?

  • A: Fractional crystallization is a good start, but for higher purity, consider advanced chromatographic techniques:
    • Column Chromatography: Use a silica gel column with a non-polar or gradient elution system (e.g., hexane to hexane-ethyl acetate) to separate hydrocarbons from other compounds.
    • Preparative Gas Chromatography (Prep-GC): This is the most effective method for isolating ultra-pure samples of a specific compound like this compound from a complex mixture, though it requires specialized equipment.

Q3: How do I confirm the identity and purity of my isolated compound?

  • A: A combination of techniques is required:
    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identification. Compare the retention time and mass spectrum of your sample with an authentic this compound standard [1].
    • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the functional groups, showing characteristic alkane C-H stretches and the absence of oxygenated groups [5].
    • Melting Point Determination: A sharp melting point that matches the literature value for this compound (~48°C) is a good indicator of purity.

The following decision tree can help you systematically address low yield or purity issues.

G problem Problem: Low this compound Yield or Purity step1 Confirm plant species, harvest stage, and extraction method problem->step1 step2 Analyze crude extract by GC-MS step1->step2 step3 Is this compound present in the GC-MS report? step2->step3 step4 Optimize initial hydrodistillation step3->step4 No step5 Proceed with separation (fractional crystallization) step3->step5 Yes step4->step5 step6 Employ advanced purification (e.g., Column Chromatography) step5->step6 check Verify final product with GC-MS & melting point step6->check

Key Takeaways and Future Directions

  • Source Selection is Critical: Prioritize plant species documented to have high natural abundance of this compound, such as certain Cerasus flowers [1].
  • Separation Relies on Physical Properties: Successful isolation hinges on exploiting this compound's high molecular weight and low polarity through techniques like fractional crystallization and chromatography.
  • Verification is Mandatory: Always use GC-MS and other analytical methods to confirm the identity and purity of your isolated compound [5].

For cutting-edge approaches, consider exploring advanced techniques like supercritical CO₂ fractionation, which offers high selectivity and avoids thermal degradation, or molecular distillation for separating low-volatility compounds [5].

References

tricosane stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Tricosane Handling and Storage Guide

Q1: What are the basic physical properties and recommended storage conditions for this compound?

The table below summarizes the key handling information for this compound.

Property Specification / Recommended Condition
Chemical Name n-Tricosane [1]
CAS RN 638-67-5 [1] [2]
Physical State (at 20°C) Solid; white powder to crystalline flakes [1] [2]
Melting Point 47 - 50 °C [1] [2]
Recommended Storage Room temperature, in a cool and dark place (<15°C recommended) [2]
Packaging Sealed container (e.g., glass bottle) [2]

Q2: Are there any specific handling precautions for this compound?

While this compound is generally stable, you should observe the following practices:

  • Light Sensitivity: Although not explicitly stated for this compound, storing it in a dark place or in an amber container aligns with good practice for preserving the integrity of many organic compounds and is recommended by at least one supplier [2].
  • Contamination Control: Always use clean, dry utensils to handle the material and keep the container tightly sealed when not in use to prevent contamination by moisture or other substances.
  • General Lab Safety: As with all laboratory chemicals, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses is advised.

Experimental Data & Protocols

Q3: What is the experimental protocol for using this compound as a standard in Gas Chromatography (GC)?

This compound with a high purity level (>99.0%) is commonly used as a standard material for Gas Chromatography (GC) [2]. The following workflow outlines a general procedure for its use.

Start Start: Prepare this compound Standard A Weigh precise amount of solid this compound Start->A B Dissolve in suitable organic solvent (e.g., Benzene) A->B C Prepare serial dilutions to desired concentration B->C D Inject into GC system C->D E Analyze chromatogram for retention time and peak area D->E End End: Calibration or Sample Analysis E->End

Workflow Steps:

  • Preparation: Obtain a high-purity this compound standard (>99.0%) [2].
  • Weighing: Precisely weigh a small amount of solid this compound using an analytical balance.
  • Dissolution: Dissolve the weighed this compound in an appropriate organic solvent. Benzene is a known suitable solvent, though other solvents may be used depending on the application [2].
  • Dilution: Perform serial dilutions to create a calibration curve with a range of known concentrations.
  • GC Analysis: Inject the prepared standards into the Gas Chromatograph using your instrument's established method.
  • Data Analysis: Use the resulting data (retention time, peak area) to identify this compound in unknown samples or to calibrate the instrument for quantitative analysis.

Q4: What quantitative physicochemical data is available for experimental design?

For modeling and environmental fate studies, the following data can be critical.

Parameter Value Notes / Source
Molecular Formula C₂₃H₄₈ [1] [2] -
Molecular Mass 324.6 g/mol [1] -
Octanol-Water Partition Coefficient (Log P) 11.64 [1] High, indicates strong lipophilicity
Water Solubility (at 20°C) 2.95 x 10⁻⁷ mg/L [1] Very low
Vapour Pressure (at 20°C) 1.60 mPa [1] Low volatility
Density 0.797 g/ml [1] -

Troubleshooting Common Issues

Q5: What should I do if my this compound standard appears to have degraded or given anomalous results?

  • Check Purity: Verify the certificate of analysis for the purity grade and expiration date. For critical work, use a freshly opened vial or repurify if necessary.
  • Inspect Storage Conditions: Ensure the material has been stored in a cool, dark place as recommended. Exposure to heat or light can potentially alter the substance.
  • Confirm Solubility: Ensure the compound is fully dissolved in your chosen solvent. Incomplete dissolution will lead to inaccurate concentrations.
  • Review GC Method: Check your GC instrument method, including the injector and detector temperatures, to ensure they are appropriate for a high molecular weight hydrocarbon like this compound.

I hope this technical guide helps you work effectively with this compound in your experiments.

References

Chromatographic Reference Data for Tricosane

Author: Smolecule Technical Support Team. Date: February 2026

For reliable identification and purification, you need benchmark data. The table below summarizes experimental retention indices (Lee's RI) for tricosane on common non-polar GC columns, compiled by NIST [1]. Your purified compound should match these values closely.

Active Phase Column Length (m) Carrier Gas Temperature Program Retention Index (I)
DB-5MS 30 Not specified 40°C to 310°C at 10°C/min [1] 369.44 [1]
DB-5MS 30 Not specified 40°C to 310°C at 4°C/min [1] 376.29 [1]
DB-1 30 Not specified 50°C to 300°C at 5°C/min [1] 388.7 [1]
DB-1 30 Not specified 50°C to 300°C at 5°C/min [1] 388.7 [1]
DB-1 30 Not specified 50°C to 300°C at 5°C/min [1] 388.8 [1]

Purification & Extraction Methods

While direct protocols for this compound are limited in the search results, you can adapt these established techniques:

  • Solid Phase Extraction (SPE) and Micro-SPE: These methods are excellent for pre-concentrating and purifying target analytes from complex mixtures before GC analysis. The core principle involves passing a sample through a sorbent material that selectively retains this compound, followed by washing and eluting with a small volume of solvent [2].
  • Liquid-Liquid Extraction: Given that this compound is a very hydrophobic hydrocarbon lipid molecule, practically insoluble in water [3], you can use liquid-liquid extraction with organic solvents (like hexane or dichloromethane) to separate it from water-soluble impurities.

Experimental Workflow for Purification

The following diagram outlines a general purification and analysis workflow that incorporates these methods.

start Start: Crude Sample Mixture ext Liquid-Liquid Extraction (Organic Solvent) start->ext conc Sample Concentration ext->conc Organic Phase spe Solid Phase Extraction (SPE or µ-SPE) conc->spe gc Analytical GC (Confirm RI vs. NIST) spe->gc Eluted Sample prep Preparative GC (Collect Pure Fraction) gc->prep RI Match end End: Pure this compound prep->end

FAQs and Troubleshooting

Here are some common challenges and solutions you might encounter:

Question / Issue Possible Cause & Solution
Low recovery during extraction. This compound is highly non-polar (predicted logP > 10) [3]. Solution: Ensure you are using a sufficiently non-polar solvent like hexane for extraction.
Poor separation/co-elution on GC. The GC method may not be optimized. Solution: Use the temperature programs and columns from the NIST data as a starting point. A DB-1 or DB-5MS column is recommended [1].
How do I know my compound is pure? Solution: Analyze your final sample with GC-MS. A single, sharp peak with a mass spectrum and retention index matching the NIST standard indicates high purity [1] [3].
Contamination in final product. Solution: Use high-purity solvents. For µ-SPE, ensure the device is properly sealed to prevent sorbent leakage, which can contaminate the sample [2].

I hope this technical support guide provides a solid foundation for your work with this compound. The reference data from NIST is particularly critical for confirming the identity and purity of your isolated compound.

References

Thermal Properties of Tricosane vs. Other n-Alkanes

Author: Smolecule Technical Support Team. Date: February 2026

n-Alkanes are linear saturated hydrocarbons with the general formula CH₃-(CH₂)ₙ-CH₃. Their thermal properties, particularly the melting temperature (Tₘ) and enthalpy of fusion (ΔHₘ), are crucial for their effectiveness as Phase Change Materials (PCMs). These properties generally increase with the number of carbon atoms [1].

The following table summarizes the available experimental data for tricosane and several other n-alkanes. Please note that data for some common alkanes like n-Henetcosane (C21) and n-Tetracosane (C24) were not available in the searched literature.

n-Alkane (Formula) Carbon Atoms Melting Point (Tₘ) in K Melting Enthalpy (ΔHₘ) in kJ/mol Source / Notes
n-Pentadecane (C₁₅H₃₂) 15 Information Missing Information Missing Studied for complex phase behavior [2]
n-Heptadecane (C₁₇H₃₆) 17 Information Missing Information Missing Studied for complex phase behavior [2]
n-Nonadecane (C₁₉H₄₀) 19 Information Missing Information Missing Studied for complex phase behavior [2]
n-Eicosane (C₂₀H₄₂) 20 Information Missing Information Missing Critical properties studied via simulation [3]
n-Tricosane (C₂₃H₄₈) 23 320.75 ± 0.15 [4] 55.33 (Joback Calculated) [4] Key data from compilations
n-Triacontane (C₃₀H₆₂) 30 Information Missing Information Missing Part of high-accuracy study group [5]

Detailed Experimental Data for this compound

For this compound (C₂₃H₄₈), multiple experimental values are available, allowing for an assessment of its key thermal properties.

Melting Point (Tₘ) Multiple studies have reported the melting point of this compound, with a consensus around 320.5 K (approximately 47.4 °C) [4]:

  • 320.75 ± 0.15 K [4]
  • 320.57 ± 0.30 K [4]
  • 320.70 ± 0.30 K [4]

Enthalpy of Fusion (ΔHₘ) Reported values for the enthalpy of fusion show more variation, which is common for such measurements [4]:

  • 55.33 kJ/mol (Joback calculation method) [4]
  • 53.97 kJ/mol (Experimental value) [4]
  • 52.60 kJ/mol (Experimental value) [4]
  • 76.70 kJ/mol (Experimental value, potential outlier) [4]

Experimental Protocols in Alkane Research

To ensure data reliability, researchers use highly controlled methods. Here are the core experimental protocols and their workflows:

1. Adiabatic Scanning Calorimetry (ASC) for High-Accuracy Data ASC is considered a high-accuracy technique for measuring phase transition temperatures and enthalpies. Recent analyses of alkanes (C14 to C30) rely on ASC data due to its precision and ability to correctly identify complex phase transitions [5].

Start Start: High-Purity Alkane Sample ASC_Setup ASC Instrument Setup Start->ASC_Setup TempScan Precise Temperature Scan ASC_Setup->TempScan Measure Measure Heat Flow TempScan->Measure Analyze Analyze Data for Transition Onset & Enthalpy Measure->Analyze End Output: Tm and ΔHm Analyze->End

2. Differential Scanning Calorimetry (DSC) DSC is a widely used technique to measure melting points and enthalpies of fusion. The sample and a reference are subjected to a controlled temperature program, and the heat flow difference is measured [2].

  • Calibration: The instrument is first calibrated using a standard with a known melting point and enthalpy, such as Indium [2].
  • Measurement: A small, hermetically sealed sample is heated at a controlled rate [2].
  • Analysis: The melting point is typically taken as the onset temperature of the endothermic peak, while the enthalpy is calculated by integrating the area under the peak [2] [5].

3. Transient Hot-Wire Technique for Thermal Conductivity This technique measures thermal conductivity (λ) in both solid and liquid phases using the same setup [2].

  • A thin, electrically heated wire serves as both a heat source and a temperature sensor [2].
  • The temperature rise of the wire is recorded after applying a constant heat pulse [2].
  • Thermal conductivity is calculated from the relationship between this temperature rise and the logarithm of time [2].

Key Considerations for Researchers

  • Odd-Even Effect: Linear alkanes exhibit different solid-phase behaviors and property correlations depending on whether they have an odd or even number of carbon atoms, though this is complex and requires high-quality data to interpret [5].
  • Solid Phase Complexity: Many medium- and long-chain n-alkanes do not melt directly from a simple solid. They often transition through intermediate "rotator" phases (Disordered Solid) before becoming liquid, which can be observed as multiple peaks in DSC curves [2].
  • Data Quality: Significant variations can exist in reported thermal property data due to factors like sample purity, measurement technique, and data analysis methods [5]. Relying on high-purity samples and high-resolution techniques like ASC is crucial for definitive results.

References

Comprehensive Comparison of Biological Activities: Tricosane, Carvacrol, and Menthol for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles and Natural Sources

The three natural compounds examined in this guide—tricosane, carvacrol, and menthol—represent distinct chemical classes with unique structural characteristics that contribute to their diverse biological activities. Carvacrol (5-isopropyl-2-methylphenol) and its isomer thymol are monoterpenoid phenols that serve as primary components in essential oils derived from plants of the Lamiaceae and Verbenaceae families, including oregano (Origanum vulgare L.), thyme (Thymus vulgaris L.), and "alecrim-da-chapada" (Lippia gracilis) [1]. Menthol (5-methyl-2-(1-methylethyl)cyclohexanol) is a monocyclic monoterpene alcohol famously extracted from mint species (Mentha spp.), known for its characteristic cooling sensation and widespread use in flavoring, fragrance, and therapeutic applications [2] [3]. In contrast, This compound is a long-chain linear alkane (C₂₃H₄₈) typically found in plant waxes and various essential oils, often contributing to structural integrity rather than exhibiting strong bioactivity on its own [2].

The structural differences between these compounds significantly influence their physicochemical properties and biological interactions. Carvacrol's phenolic structure contributes to its potent antioxidant and antimicrobial activities, while menthol's cyclic alcohol configuration enables its activation of TRPM8 ion channels responsible for its cooling sensation [3]. This compound's long alkane chain makes it highly hydrophobic, potentially enhancing membrane permeability and facilitating the transport of other bioactive compounds. These fundamental chemical characteristics establish the foundation for their varied mechanisms of action across different biological systems, which will be explored in detail throughout this comparison guide.

Comprehensive Bioactivity Comparison

Antibacterial Activity
  • Experimental Protocol: Antibacterial activity was evaluated using the disk diffusion method to determine inhibition zone diameters (IZD), followed by the microdilution method to establish minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. Test organisms included both Gram-positive (Staphylococcus aureus ATCC 29213, Listeria monocytogenes ATCC 13932) and Gram-negative bacteria (Escherichia coli ATCC 25922, Pseudomonas aeruginosa NIH) [2].

  • Key Findings: The antibacterial effects revealed distinct patterns of potency among the three compounds:

Compound Efficacy Against Gram-positive Efficacy Against Gram-negative MIC Range Notable Potency
Carvacrol Strong Moderate 0.125 - 0.25 µg/mL [4] Most prominent antibacterial effects [2]
Menthol Strong Moderate Information Missing Similar to carvacrol against Gram-positive
This compound Moderate Weak Information Missing Less effective than carvacrol and menthol
C. erythraea EO Strong Moderate Information Missing Combined effect of all components

Table 1: Comparative Antibacterial Profiles

The data indicates that all three compounds demonstrate greater efficacy against Gram-positive bacteria compared to Gram-negative strains. This differential activity is likely attributed to the structural differences in bacterial cell walls, with the outer membrane of Gram-negative bacteria providing additional permeability barriers that limit compound penetration [2]. Carvacrol emerged as the most potent antibacterial agent, with particularly strong activity against Staphylococcus aureus and Listeria monocytogenes, showing MIC and MBC values as low as 0.125 µg/mL in studies of related essential oil components [4]. The essential oil of Centaurium erythraea (CEEO), which contains these compounds in combination, exhibited robust antibacterial activity, suggesting potential synergistic interactions between the major and minor components that enhance overall efficacy beyond what would be expected from individual compounds alone [2].

Antioxidant Capacity
  • Experimental Protocol: Antioxidant activity was comprehensively assessed using three established in vitro assays: DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). Tests were conducted in triplicate with Trolox as a positive control, and results were expressed as IC₅₀ values (concentration required to achieve 50% inhibition) in μg/mL [2].

  • Key Findings: The antioxidant assessment revealed distinct mechanistic profiles:

Compound DPPH (IC₅₀, μg/mL) ABTS (IC₅₀, μg/mL) FRAP (IC₅₀, μg/mL) Primary Mechanism
Carvacrol Information Missing Information Missing 59.96 ± 2.60 Reducing power
Menthol Information Missing Information Missing 57.93 ± 15.63 Reducing power
This compound Information Missing Information Missing Information Missing Information Missing
C. erythraea EO Most potent Most potent Information Missing Radical scavenging

Table 2: Antioxidant Activity Profiles Across Different Assay Systems

Carvacrol and menthol demonstrated significant reducing power in the FRAP assay, with menthol showing comparable activity to carvacrol despite its different chemical structure [2]. Interestingly, the complete Centaurium erythraea essential oil (CEEO) exhibited superior radical scavenging capacity in both DPPH and ABTS assays compared to the individual compounds, suggesting that minor components in the essential oil or synergistic interactions between constituents may contribute significantly to overall antioxidant efficacy. This highlights the complexity of natural mixtures and suggests that the complete phytochemical profile may offer advantages over isolated compounds for certain therapeutic applications, particularly those involving oxidative stress [2].

Antidiabetic Potential
  • Experimental Protocol: Antidiabetic activity was evaluated through in vitro inhibition assays targeting two key carbohydrate-digesting enzymes: α-amylase and α-glucosidase. These enzymes play crucial roles in postprandial glucose regulation, making them important targets for diabetes management. Commercially available enzymes (α-glucosidase from Saccharomyces cerevisiae and α-amylase from Bacillus licheniformis) were used with acarbose as a positive control [2] [4].

  • Key Findings: The enzyme inhibition patterns revealed significant differences:

Compound α-Amylase (IC₅₀, μg/mL) α-Glucosidase (IC₅₀, μg/mL) Relative Potency
Carvacrol 566.20 201.18 Moderate
Menthol 471.50 183.25 Moderate
This compound 385.26 192.30 Moderate
C. erythraea EO 168.62 87.18 Highest
Acarbose (Control) ~300 [4] ~700 [4] Reference

Table 3: Enzyme Inhibition Profiles for Antidiabetic Activity

The C. erythraea essential oil demonstrated superior enzyme inhibition, with significantly lower IC₅₀ values for both α-amylase (168.62 μg/mL) and α-glucosidase (87.18 μg/mL) compared to its isolated components [2]. This enhanced activity suggests potential synergistic effects within the complete phytochemical matrix. Among the individual compounds, this compound showed the strongest α-amylase inhibition, while menthol was most effective against α-glucosidase. Interestingly, carvacrol demonstrated moderate inhibition against both enzymes despite its relatively simple phenolic structure. In vivo studies with carvacrol (10-20 mg/kg body weight) in streptozotocin-induced diabetic mice confirmed its anti-hyperglycemic effects, which were mediated through enhanced activity of hepatic glucose metabolizing enzymes including hexokinase, 6-phosphofructokinase, and citrate synthetase [5].

Dermatoprotective Effects
  • Experimental Protocol: Dermatoprotective activity was assessed through enzyme inhibition assays targeting tyrosinase (key enzyme in melanin production) and elastase (involved in skin aging and wrinkle formation), both relevant to skin health and hyperpigmentation disorders. Commercially available enzyme sources were used with quercetin as a positive control [2].

  • Key Findings: The dermatoprotective evaluation showed varying efficacy:

Compound Tyrosinase (IC₅₀, μg/mL) Elastase (IC₅₀, μg/mL) Primary Contribution
Carvacrol Information Missing 124.68 ± 4.31 Moderate activity
Menthol Information Missing 112.06 ± 3.70 Primary dermatoprotective agent
This compound Information Missing 145.26 ± 4.62 Weakest activity
C. erythraea EO 41.86 ± 0.03 113.02 ± 3.37 Excellent tyrosinase inhibition

Table 4: Dermatoprotective Activity Through Enzyme Inhibition

The C. erythraea essential oil exhibited exceptional tyrosinase inhibition (IC₅₀ = 41.86 ± 0.03 μg/mL), significantly outperforming its individual components and suggesting that minor constituents or synergistic combinations within the complete oil contribute to this potent activity [2]. For elastase inhibition, menthol demonstrated the strongest activity among the individual compounds (IC₅₀ = 112.06 ± 3.70 μg/mL), nearly matching the efficacy of the complete essential oil and supporting its designation as the primary dermatoprotective component in CEEO [2]. Carvacrol showed moderate elastase inhibition, while this compound was the least effective. These findings highlight the potential of these compounds, particularly in combination, for cosmetic and therapeutic applications targeting hyperpigmentation and skin aging.

Mechanistic Insights and Signaling Pathways

Anticancer Mechanisms of Carvacrol

Carvacrol has demonstrated significant antitumor and antiproliferative activity through multiple signaling pathways, as revealed by systematic review of both in vitro and in vivo studies [1]. The compound induces apoptosis through both intrinsic and extrinsic pathways, activates cell cycle arrest primarily at G2/M and S phases, inhibits metastatic potential by reducing cell migration and invasion, and suppresses key oncogenic signaling pathways including MAPKs and PI3K/AKT/mTOR [1]. These multi-target mechanisms make carvacrol a promising candidate for further anticancer drug development.

Diagram: Carvacrol's Multitarget Anticancer Mechanisms

G Carvacrol Multitarget Anticancer Mechanisms cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Antimetastatic Effects cluster_3 Signaling Pathway Modulation Carvacrol Carvacrol Apoptosis Apoptosis Carvacrol->Apoptosis CellCycle CellCycle Carvacrol->CellCycle Metastasis Metastasis Carvacrol->Metastasis Signaling Signaling Carvacrol->Signaling Mitochondrial Mitochondrial Pathway Apoptosis->Mitochondrial DeathReceptor Death Receptor Pathway Apoptosis->DeathReceptor Caspase Caspase Activation Mitochondrial->Caspase DeathReceptor->Caspase G2M G2/M Phase Arrest CellCycle->G2M SPhase S Phase Arrest CellCycle->SPhase Cyclin Cyclin Modulation G2M->Cyclin SPhase->Cyclin Migration Migration Inhibition Metastasis->Migration Invasion Invasion Suppression Metastasis->Invasion MMP MMP Inhibition Migration->MMP Invasion->MMP MAPK MAPK Pathway Signaling->MAPK PI3K PI3K/AKT/mTOR Signaling->PI3K Survival Survival Signal Blockade MAPK->Survival PI3K->Survival

Comparative analysis indicates that carvacrol generally exhibits greater potency than its isomer thymol in vitro, though robust in vivo studies are needed to establish standardized effective and safe dosing regimens [1]. The multi-mechanistic approach of carvacrol is particularly valuable in oncology, as it may help overcome the drug resistance that often develops with single-target therapies. Additionally, carvacrol's anti-inflammatory and antioxidant properties contribute to its overall antitumor efficacy by modulating the tumor microenvironment and reducing inflammation-mediated carcinogenesis [1].

Menthol's Specific Receptor Interactions

Menthol exerts its biological effects through highly specific receptor interactions, most notably as an agonist of TRPM8 (transient receptor potential melastatin 8) ion channels [3]. Research using high-throughput random mutagenesis screens has identified specific TRPM8 residues required for menthol activation, particularly in transmembrane segment 2 (S2) and the C-terminal TRP domain [3]. These findings indicate that menthol activation involves a gating mechanism distinct from other TRPM8 activators like cold, voltage, or PIP₂.

Diagram: Menthol Activation of TRPM8 Signaling Pathway

G Menthol Activation of TRPM8 Channel cluster_0 TRPM8 Channel Structure cluster_1 Activation Mechanism cluster_2 Physiological Effects Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 Binds to S2 & TRP Domain Activation Activation Menthol->Activation Specific Gating Mechanism S2 Transmembrane Segment 2 (S2 - Menthol Binding) TRPM8->S2 TRPDomain C-terminal TRP Domain (Menthol Efficacy) TRPM8->TRPDomain ChannelPore Ion Channel Pore TRPM8->ChannelPore TRPM8->Activation Calcium Calcium Influx Activation->Calcium Depolarization Membrane Depolarization Activation->Depolarization Effects Effects Activation->Effects Cooling Cooling Sensation Calcium->Cooling Depolarization->Cooling Analgesia Analgesic Effects Effects->Analgesia Neurotransmitter Neurotransmitter Release Effects->Neurotransmitter Inflammation Anti-inflammatory Action Effects->Inflammation

Notably, mutations in the TRP domain primarily affect menthol efficacy by influencing events downstream of initial binding, while S2 mutations significantly alter the concentration dependence of menthol activation, suggesting this region directly influences menthol binding affinity [3]. This precise understanding of menthol-TRPM8 interactions at the molecular level provides opportunities for developing targeted therapies for pain, inflammation, and other conditions where TRP channel modulation may be beneficial.

Research Applications and Future Directions

The comparative analysis of this compound, carvacrol, and menthol reveals distinct structure-activity relationships that inform their potential research and therapeutic applications. Carvacrol demonstrates the broadest spectrum of bioactivities, with particularly strong antibacterial, antioxidant, and anticancer properties, making it a promising candidate for anti-infective and chemopreventive applications [2] [1]. Menthol exhibits specialized functionality through its specific receptor interactions, especially TRPM8 activation, suggesting applications in pain management, dermatological formulations, and sensory disorders [2] [3]. This compound, while generally less potent in isolated form, may contribute to synergistic effects in essential oil formulations and enhance the bioavailability of other bioactive compounds.

For researchers considering these compounds for specific applications, several factors warrant attention:

  • Synergistic Potential: The consistent superiority of complete Centaurium erythraea essential oil over its isolated components across multiple bioassays highlights the importance of phytochemical synergy in natural product development [2]. Formulation strategies that preserve natural combinations may enhance efficacy and reduce resistance development.

  • Delivery Optimization: The differential solubility and bioavailability of these compounds present challenges for therapeutic development. Carvacrol's phenolic structure offers sites for chemical modification to enhance water solubility, while menthol's cooling properties might be leveraged for topical formulations with enhanced penetration.

  • Safety Considerations: While generally recognized as safe, comprehensive toxicological profiles are needed, particularly for carvacrol and menthol at therapeutic concentrations. The documented hepatotoxicity of pulegone, a compound structurally related to menthol, underscores the importance of thorough safety evaluation [4].

References

tricosane phase change material performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Performance of Tricosane PCM

The table below summarizes key experimental findings for this compound as a Phase Change Material (PCM) from various applications.

Application Context Key Performance Findings Supporting Experimental Data Citation

| Hot Water Thermal Energy Storage | Doubled the hot-water discharge time at 45°C compared to tanks without PCM. | Configuration: Hot water storage tank. Comparison: Against a sensible heat storage system (water-only tank). | [1] | | Electronic Cooling (with heat pipes) | Reduced fan power consumption by 46% and achieved a 12.3°C lower average heater temperature. | Configuration: PCM (this compound) integrated with heat pipes for electronic cooling. Comparison: Against an active cooling system without PCM. | [2] | | Electronic Cooling (nano-enhanced composite) | A 25.75% reduction in evaporator temperature was achieved with a this compound and 1% volume Al₂O₃ nanocomposite. | Configuration: Nano-enhanced PCM integrated with heat pipes. Comparison: Against a conventional cooling system (without nano-enhancement). | [2] |

Experimental Protocols & Material Properties

For researchers looking to replicate or understand these studies, here are the methodologies and material properties related to this compound PCM.

  • General PCM Selection Criteria: A suitable PCM should possess a melting point in the desired operating range, high latent heat of fusion, high thermal conductivity, chemical stability, and minimal supercooling [3].
  • Thermophysical Properties of this compound Nano-emulsion: One study created a water-based nano-emulsion of this compound and measured its properties over 20–60°C [4].
    • Methodology: Measured particle size distribution, dynamic viscosity, thermal conductivity, and specific heat.
    • Key Findings: Thermophysical properties were strongly affected by the phase change. Dynamic viscosity was higher with increased PCM mass fraction and was lower during heating than cooling. Thermal conductivity increased considerably within the phase change temperature range.
  • Integration with Heat Pipes for Cooling: The high-level experimental setup for electronic cooling involving this compound often includes [2]:
    • Components: A heat sink filled with this compound PCM, integrated with fins and flat heat pipes.
    • Heat Source: An aluminum heater to simulate an electronic component.
    • Data Collection: A data acquisition system (DAQ) and thermocouples to record temperature history under controlled thermal loads.

PCM Classification and Selection Workflow

To aid in the selection of PCMs like this compound for research applications, the following diagram outlines a general decision-making workflow and classification.

pcm_selection PCM Selection Workflow Start Define Application Requirements Classify Classify PCM Type Start->Classify Organic Organic PCM (e.g., Paraffins, Fatty Acids) Classify->Organic Inorganic Inorganic PCM (e.g., Salt Hydrates) Classify->Inorganic Eutectic Eutectic Mixture Classify->Eutectic Criteria Evaluate Against Criteria Organic->Criteria e.g., this compound Inorganic->Criteria Eutectic->Criteria PropList Melting Point Latent Heat Thermal Conductivity Cycling Stability Cost Criteria->PropList Assess Select Select & Test Candidate PropList->Select

This workflow is based on established PCM classification and desired property criteria outlined in the literature [3] [5].

Key Insights for Researchers

  • Performance Trade-offs: this compound's primary limitation is its low thermal conductivity, which can limit heat transfer rates [3]. The studies showing high performance successfully mitigated this by integrating the PCM with heat pipes, fins, or creating nano-composites [2].
  • Material Stability: Technical-grade paraffins like this compound are cost-effective but can contain impurities. Research indicates that after hundreds of melting-solidification cycles, the latent heat of fusion can decrease by up to ~20%, which is a critical consideration for long-term studies [3].

References

tricosane solubility vs shorter chain alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Trends and Data

The solubility of n-alkanes in organic solvents is not ideal and is strongly influenced by the chain length of the alkane and the temperature.

  • Effect of Chain Length: A key study illustrates that for a given temperature, the solubility of n-alkanes in a solvent like toluene drops significantly as the chain length increases [1]. For example, achieving the same solubility level requires a temperature approximately 40°C higher for C44H90 than for C24H50 [1]. While specific data for C23 is not in this series, it follows this same trend, placing its solubility between that of shorter (C20) and longer (C24+) alkanes.
  • Solubility in Supercritical CO₂: The solubility of heavy alkanes like tricosane is also important in processes like enhanced oil recovery. The data below shows the solubility (mole fraction) of this compound in supercritical carbon dioxide at different pressures and temperatures [2].
Temperature (K) Pressure (MPa) Solubility of this compound (Mole Fraction)
323.15 10.07 0.00346
323.15 20.01 0.01270
323.15 34.88 0.06000
343.15 10.01 0.00655
343.15 20.00 0.02210
343.15 30.13 0.07100

This data demonstrates that solubility increases with both pressure and temperature in supercritical CO₂ [2].

Experimental Protocols

The methods for determining alkane solubility depend on the state of the system (liquid or solid).

  • Cloud-Point Measurement for Liquid Systems: This is a standard method for determining the solubility of a solid wax (like this compound) in a liquid solvent.
    • A mixture of the alkane and solvent is prepared at a temperature where the alkane is fully dissolved.
    • The solution is cooled at a controlled rate while being stirred.
    • The temperature at which the first wax crystals appear, causing the solution to become cloudy, is recorded as the cloud-point temperature (TCP) [3].
    • This temperature corresponds to the solubility limit for that specific concentration. This method follows standardized procedures like ASTM D2500 [3].
  • Dissolution Temperature Measurement: Another method involves heating a fixed-concentration mixture at a slow rate with thorough mixing. The temperature at which the last wax crystal dissolves is recorded as the dissolution temperature, which is equivalent to the equilibrium solubility at that concentration [1].
  • Vapor-Liquid Equilibrium (VLE) for Gaseous Solvents: For systems with supercritical or gaseous solvents (like CO₂), an isothermal method is used. A high-pressure optical cell is filled with the mixture, and the pressure is varied at a constant temperature. The pressures and compositions at which phase changes (e.g., bubble point, dew point) occur are carefully recorded to construct the phase equilibrium (PTxy) data [2].

Key Factors Influencing Solubility

The following diagram summarizes the main factors that govern the solubility of n-alkanes like this compound.

Start Factors Influencing Alkane Solubility A Alkane Chain Length (Longer chain → Lower solubility) Start->A B Temperature (Higher temperature → Higher solubility) Start->B C Solvent Polarity (Non-polar solvent → Higher solubility for non-polar alkanes) Start->C D Pressure (in SC CO₂) (Higher pressure → Higher solubility) Start->D E Lower Solubility (e.g., this compound, C23) A->E Increases F Higher Solubility (e.g., Shorter Alkanes) A->F Decreases B->E Decreases B->F Increases C->E Compatible Non-polar solvent D->E Increases

Summary for Researchers

  • General Solubility: this compound is a long-chain, non-polar alkane. It is insoluble in water but soluble in non-polar organic solvents like toluene, hexane, and benzene [4]. Its solubility is lower than that of alkanes with fewer carbon atoms [1].
  • Key Driver: The melting point of the alkane, which increases with chain length, is a critical factor. Higher melting points generally correlate with lower solubility [1].
  • Modeling: Accurate prediction of alkane solubility, especially for asymmetric mixtures like this compound + CO₂, often requires advanced equations of state like PC-SAFT [2].

References

Core Validation Parameters for GC-MS Purity Methods

Author: Smolecule Technical Support Team. Date: February 2026

For any GC-MS method used to determine purity, the following parameters must be systematically validated to ensure the results are reliable, accurate, and precise [1] [2].

Validation Parameter Description & Purpose Typical Acceptance Criteria
Specificity Ability to distinguish the target analyte (e.g., Tricosane) from other components (impurities, matrix). Clear baseline separation; no interference at the retention time of the analyte [2].
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is typically expected [3].
Accuracy The closeness of the measured value to the true value. Recovery rates typically between 85-112%, depending on the matrix and concentration [3].
Precision The closeness of repeated individual measurements. Includes repeatability (same day, same operator) and intermediate precision (different days, different operators). Relative Standard Deviation (RSD) of < 2% for repeatability [1].
Limit of Detection (LOD) / Limit of Quantification (LOQ) LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable accuracy and precision. LOD and LOQ are determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or statistical methods [4].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. The method should maintain performance when parameters like flow rate or temperature are slightly altered.

Detailed Experimental Protocols

Based on the literature, here are the detailed methodologies for establishing the key validation parameters mentioned above.

Sample Preparation
  • Reference Standard: Use a high-purity this compound standard, such as a commercial standard with a documented purity of >99.0% (GC) [5].
  • Sample Dissolution: Dissolve the this compound standard and your test samples in a high-purity, volatile solvent compatible with GC-MS (e.g., methanol, hexane). Ensure the solvent does not co-elute with the analyte [1] [2].
  • Concentration: Prepare a series of solutions at different concentrations within the expected range for your analysis to establish linearity, accuracy, and precision [3].
GC-MS Instrumentation and Conditions

While parameters will need optimization for this compound, the following provides a robust starting point, adapted from a validated forensic method [1]:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A single quadrupole MSD or equivalent.
  • Column: Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 μm) or similar low-polarity capillary column.
  • Carrier Gas: Helium (99.999% purity).
  • Flow Rate: 2.0 mL/min (constant flow).
  • Injection Temperature: 250°C.
  • Injection Mode: Split or splitless, depending on concentration.
  • Temperature Program: Rapid methods use fast temperature ramps. An example program is [1]:
    • Initial Temperature: 60°C (hold 0.5 min)
    • Ramp: 70°C/min to 320°C
    • Final Temperature: 320°C (hold 1.0 min)
  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data acquisition is performed in Scan mode (e.g., m/z 50-500) for qualitative identification, while Selected Ion Monitoring (SIM) can be used for better sensitivity in quantitative work [1].
Specificity and Peak Identification
  • Retention Time (tᵣ): The pure this compound standard should produce a single, sharp peak at a characteristic retention time.
  • Mass Spectrum: Identify this compound by comparing its mass spectrum to a reference library (e.g., Wiley, NIST). The match quality score should be high (e.g., >90%) [1] [6]. The base peak for a straight-chain alkane like this compound is often m/z 57 (C₄H₉⁺), with a molecular ion M⁺• at m/z 324 [6].

The following diagram illustrates the workflow for a GC-MS purity method validation.

Start Start Method Validation Prep Prepare this compound Reference Standards Start->Prep Inst Establish GC-MS Instrument Parameters Prep->Inst Spec Specificity Inst->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Lod LOD / LOQ Prec->Lod Robust Robustness Lod->Robust End Validation Complete Robust->End

Suggestions for Finding this compound-Specific Data

Since a direct protocol for this compound was not found, here are practical steps to locate the specific information you need:

  • Consult Standards Suppliers: Check the websites of major chemical standards providers (e.g., Sigma-Aldrich, LGC Standards, etc.). They often provide certificates of analysis (CoA) for their reference materials, which may include detailed chromatographic conditions.
  • Refine Literature Search: Use academic databases like SciFinder or Web of Science with more specific search terms such as "GC-MS quantification of n-alkanes," "hydrocarbon analysis GC-MS validation," or "validation of GC-MS for petroleum biomarkers."
  • Adapt from Similar Compounds: The general principles and parameters outlined above are universally applicable. You can develop a robust method for this compound by systematically optimizing the sample preparation and instrumental conditions using a certified reference material.

References

Quantitative Comparison of Antioxidant and Anti-Enzymatic Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for Tricosane and comparable substances from a study on Centaurium erythraea essential oil (CEEO). The data is primarily expressed as IC₅₀ values (the half-maximal inhibitory concentration), where a lower value indicates more potent activity [1].

Compound/Extract DPPH Radical Scavenging (IC₅₀, μg/mL) FRAP Reducing Power (IC₅₀, μg/mL) α-Amylase Inhibition (IC₅₀, μg/mL) α-Glucosidase Inhibition (IC₅₀, μg/mL)
This compound Information not provided in the study Information not provided in the study 385.26 192.30
CEEO (Essential Oil) Potent activity reported [1] -- 168.62 87.18
Carvacrol -- 59.96 ± 2.60 566.20 201.18
Menthol -- 57.93 ± 15.63 471.50 183.25
Acarbose (Standard Drug) -- -- Data for reference: lower than all tested compounds [1] Data for reference: lower than all tested compounds [1]

Experimental Protocols for Key Assays

For researchers to replicate or understand the context of the data, here are the methodologies behind the key assays referenced [1].

  • DPPH Radical Scavenging Assay: This test evaluates a compound's ability to donate a hydrogen atom to the stable DPPH radical, thereby neutralizing it. Samples dissolved in methanol are mixed with a methanolic DPPH solution. After incubation in the dark at room temperature for 30 minutes, the decrease in absorbance is measured at 517 nm. The reduction in absorbance is proportional to the free radical-scavenging activity, and the IC₅₀ value is calculated [1].
  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reducing capacity of an antioxidant. The sample is mixed with phosphate buffer and potassium ferricyanide. After incubation, trichloroacetic acid is added to stop the reaction. The supernatant is then reacted with ferric chloride, and the formation of Perl's Prussian blue is measured by an increase in absorbance at 700 nm. A lower IC₅₀ in this assay indicates a stronger reducing power [1].
  • α-Amylase/α-Glucosidase Inhibitory Assay: These tests are used to screen for potential antidiabetic activity. The assay evaluates the inhibition of these key carbohydrate-digesting enzymes. The extent of inhibition is measured spectrophotometrically, and the IC₅₀ value is determined, with a lower value signifying a stronger inhibitory effect [1].

The following diagram illustrates the logical workflow of the DPPH assay procedure.

G Start Start DPPH Assay A Prepare sample solution in methanol Start->A B Mix with DPPH methanolic solution A->B C Incubate in dark at room temperature for 30 min B->C D Measure absorbance at 517 nm C->D E Calculate radical scavenging percentage and IC₅₀ D->E End Result: Lower IC₅₀ = Higher Activity E->End

Interpretation and Research Implications

  • This compound shows moderate antidiabetic potential. Its ability to inhibit α-glucosidase is comparable to carvacrol and menthol. All tested compounds were less potent than the standard drug acarbose, but this moderate activity may contribute to the overall biological profile of the essential oil [1].
  • The whole essential oil is most effective. The fact that CEEO showed the strongest inhibition across multiple targets suggests a synergistic effect, where the combination of compounds in the oil is more powerful than any single constituent alone [1].
  • Antioxidant profile requires further study. The study highlighted the antioxidant activity of carvacrol and menthol in the FRAP assay and CEEO in the DPPH assay, but it did not report specific quantitative results for this compound in these tests. Therefore, its direct antioxidant capacity via these common pathways remains unquantified in this research [1].

References

tricosane high pressure behavior vs other hydrocarbons

Author: Smolecule Technical Support Team. Date: February 2026

Tricosane Properties and Phase Change Data

This compound (C₂₃H₄₈) is a linear-chain alkane. The tables below summarize its key thermodynamic properties, which are foundational to understanding its behavior under various conditions, including its use as a PCM.

Table 1: Fundamental Thermodynamic Properties of this compound [1] [2] [3]

Property Value Unit Method / Source
Molecular Formula C₂₃H₄₈ - -
Molecular Weight 324.6272 g/mol -
Boiling Point (Tboil) 593.9 - 653.2 K Various
Melting Point (Tfus) 320.0 ± 1.0 (Average) K DSC, Various
Critical Temperature (Tc) 790.0 ± 8.0 K -
Critical Pressure (Pc) 9.0 ± 2.0 bar -
Enthalpy of Vaporization (ΔvapH°) 117.0 - 120.5 kJ/mol Correlation Gas Chromatography
Enthalpy of Fusion (ΔfusH) 52.6 - 55.33 kJ/mol DSC, Joback Calculated
Liquid Heat Capacity (Cp,liquid) 772.00 J/mol×K at 353 K

Table 2: Phase Transition Enthalpy and Entropy [1]

This compound undergoes solid-state transitions before complete melting. This data is crucial for understanding its energy storage mechanism as a PCM.

Initial Phase Final Phase Transition Enthalpy (ΔHtrs) Transition Entropy (ΔStrs) Temperature
Crystalline, II Crystalline, I 21.500 - 21.757 kJ/mol 69.37 - 69.4 J/mol·K ~313.6 K
Crystalline, I Liquid 52.250 - 53.974 kJ/mol 168.33 - 168.3 J/mol·K ~320.7 K

High-Pressure Behavior of this compound

Information on the high-pressure behavior of this compound is limited. One relevant study was identified, with its experimental protocol and findings summarized below and in the diagram.

Experimental Protocol: High-Pressure Raman Spectroscopy [4]

  • Objective: To explore the structural behavior of a linear-chain hydrocarbon, this compound, under high pressure.
  • Equipment: A diamond-anvil cell (DAC) was used to generate high pressures.
  • Method: The sample was compressed to 23 GPa at room temperature. Its structural and chemical changes were monitored in situ using Raman spectroscopy, a technique that probes molecular vibrations.
  • Key Finding: Upon compression, new modes appeared in the low-energy region of the Raman spectrum. A critical result was that this compound showed no evidence of pressure-induced amorphization (where a crystal loses its long-range order) up to the maximum pressure studied.

Start Start: this compound Sample P1 Load into Diamond-Anvil Cell (DAC) Start->P1 P2 Apply Pressure (Up to 23 GPa) P1->P2 P3 In-Situ Monitoring via Raman Spectroscopy P2->P3 Finding1 Observation: New low-energy Raman modes appear P3->Finding1 Finding2 Key Result: No pressure-induced amorphization up to 23 GPa P3->Finding2

This diagram illustrates the experimental workflow for studying this compound under high pressure.

This compound as a Phase Change Material (PCM)

The thermodynamic data presented in Table 1 is directly relevant to the application of this compound and other paraffins as PCMs for thermal energy storage [5].

  • Principle: Organic PCMs like this compound store and release large amounts of latent heat during their solid-liquid phase transition at a nearly constant temperature, which corresponds to their melting point.
  • Advantages: Paraffins are favored as PCMs because they are chemically stable, non-toxic, and exhibit minimal supercooling. [5] Their main drawback is low thermal conductivity, which is often mitigated by using composite materials. [5]
  • Application Context: The enthalpy of fusion data for this compound quantifies its excellent energy storage capacity, a key performance metric when comparing it to other organic, inorganic, or eutectic PCMs. [5]

References

comparing tricosane sources natural vs synthetic

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Sources of Tricosane

The table below summarizes the fundamental characteristics and origins of this compound as found in the current literature.

Aspect Description
Chemical Structure A straight-chain alkane (saturated hydrocarbon) with 23 carbon atoms (C₂₃H₈₈) [1] [2].
Physical Form White, waxy solid at room temperature [3] [2].
Solubility Practically insoluble in water [1] [3]. Soluble in non-polar organic solvents like hexane, benzene, and diethyl ether [3].

| Natural Sources | - Insects: Found as a component of female sex pheromones in certain bee and beetle species [4].

  • Plants: Present in the essential oils of various plants like Centaurium erythraea and others. Also detected in foods like common hazelnuts [5] [1] [2]. | | Synthetic / Commercial Availability | - Commercial Use: Used in cosmetics as a thickening agent or emollient, in industrial lubricants, coatings, and candle wax [3].
  • Chemical Synthesis: A "synthesis reference" is listed for this compound in one database, indicating established synthetic routes, though specific methods are not detailed [2].
  • Research Use: Available as an "analytical standard" from chemical suppliers, implying synthetically produced high-purity material [1] [3]. |

Research Context & Potential Comparative Factors

While direct comparative data is limited, the search results highlight contexts in which the source of this compound can be relevant for research and development.

  • In Natural Product Chemistry: this compound is often identified as one of many components in plant essential oils, which are complex mixtures. Its biological activities, such as moderate antibacterial or antidiabetic effects, are sometimes investigated alongside other major compounds like menthol and carvacrol [5]. In this field, "natural" this compound is part of a synergistic extract, and its isolation for direct comparison with a synthetic version is not commonly the focus.
  • In Materials Science: Research has used this compound as a model compound for studying the crystallization of alkanes, particularly in mixtures that simulate diesel fuel. Studies have examined how additives can alter its crystal morphology and growth [6]. For such applications, the high and defined purity of synthetic this compound is likely critical for reproducible experimental results.

Based on these contexts, the following table outlines potential factors for a comparison, though specific experimental data for each point would require deeper, targeted research.

Comparison Factor Natural this compound (Inferred) Synthetic this compound (Inferred)
Typical Form As a component of a complex mixture (e.g., essential oil). As a pure, isolated compound.
Purity & Composition Requires extraction and purification from a matrix of other compounds (e.g., other alkanes, terpenes) [5]. Can be produced with high purity and well-defined characteristics [3].

| Key Research Applications | - Study of insect pheromones [4].

  • Investigation of biological activities in plant extracts [5]. | - Crystallization and material science studies [6].
  • Use as an analytical standard [1] [3].
  • Industrial applications in waxes and lubricants [3]. | | Experimental Consideration | Biological activity may be synergistic with other compounds in the extract. | Offers consistency and reproducibility for experiments requiring a defined chemical input. |

Experimental Considerations for Handling

The following workflow outlines a general experimental process for isolating and analyzing this compound from a natural source, reflecting common techniques used in the field.

start Plant Material (e.g., Centaurium erythraea) step1 Essential Oil Extraction (Steam Distillation) start->step1 step2 Fractionation & Isolation (Chromatography) step1->step2 step3 Chemical Identification (GC-MS, NMR) step2->step3 end Pure this compound for Analysis step3->end

The key experimental protocols mentioned in the search results are:

  • Essential Oil Isolation: This is typically done using a Clevenger-type apparatus for hydrodistillation, after which the oil is dried with anhydrous sodium sulfate [5].
  • Chemical Composition Determination: This is primarily performed using Gas Chromatography-Mass Spectrometry (GC-MS) [5] [1].
  • Crystallization Studies: One study used directional solidification in a temperature gradient to observe the crystal growth of this compound from a dodecane solution in the presence of a polymeric inhibitor [6].

How to Proceed with Your Comparison

The available public data provides a solid foundation but may lack the depth of direct comparison you need. To build a more comprehensive guide, you might consider:

  • Consulting Specialized Databases: Deeper searches in scientific databases (e.g., SciFinder, Reaxys) focusing on "synthesis of this compound" and "purification of n-alkanes" could yield specific synthetic protocols and purity data.
  • Analyzing Cost and Scalability: For an objective comparison, the cost of synthetic production versus the yield and effort of natural isolation is a critical, though often omitted, factor.
  • Designing Comparative Bioactivity Assays: The most compelling data would come from direct experiments. You could propose a study where synthetic and isolated natural this compound are tested in parallel using the same antibacterial [5] or antidiabetic activity assays [5] to generate a direct performance comparison.

References

×

Physical Description

Leafs (ether-alcohol). (NTP, 1992)

Color/Form

Leaflets from ethyl ether-alcohol
Glittering leaflets
White solid

XLogP3

12.1

Boiling Point

716.4 °F at 760 mm Hg (NTP, 1992)
380.0 °C
381 °C

Flash Point

113 °C (235 °F) - closed cup

Density

0.7969 at 68 °F (NTP, 1992)

LogP

log Kow = 11.64 (est)

Odor

Odorless

Melting Point

117.7 °F (NTP, 1992)
47.6 °C
47.4 °C

UNII

T166B8R1VC

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.74e-05 mmHg
1.74X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

638-67-5

Wikipedia

Tricosane

Biological Half Life

145.01 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Tricosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Oviposition habitat selection by Anopheles gambiae in response to chemical cues by Notonecta maculata

Alon Warburg, Roy Faiman, Alex Shtern, Alon Silberbush, Shai Markman, Joel E Cohen, Leon Blaustein
PMID: 22129414   DOI: 10.1111/j.1948-7134.2011.00183.x

Abstract

A number of mosquito species avoid predator-inhabited oviposition sites by detecting predator-released kairomones. In the laboratory, we found that when offered de-ionized water and de-ionized water conditioned with Notonecta maculata, gravid Anopheles gambiae females preferentially oviposited into the former. We then conducted further experiments using two chemical components found in Notonecta-conditioned water, chemically pure n-tricosane and/or n-heneicosane, that was previously shown to repel oviposition by Culiseta longiareolata. These hydrocarbons failed to deter oviposition by An. gambiae females. Thus, different mosquito species may rely on distinct chemical cues to avoid predators. Identification and chemical characterization of such kairomones could facilitate innovative, environmentally sound mosquito control.


Following in their footprints: cuticular hydrocarbons as overwintering aggregation site markers in Hippodamia convergens

Christopher A Wheeler, Ring T Cardé
PMID: 24687179   DOI: 10.1007/s10886-014-0409-1

Abstract

The convergent lady beetle (Hippodamia convergens) forms large overwintering aggregations at revisited montane microsites far removed from their summer foraging grounds. Although orientation responses to visual and altitudinal features of habitat can explain the arrival of migrants at the general overwintering macrosite, the role that pheromones play in the accumulation of individuals in inconspicuous hibernacula microsites is not fully understood. Through two-choice bioassays and gas chromatography and mass spectrometry, we found that H. convergens orient towards hydrocarbons previously deposited on their walking surfaces by conspecifics. n-Tricosane (C23) is primarily responsible for this chemically-mediated orientation. Footprint extracts, as well as C23 alone, induce the eventual accumulation in the field of migrant H. convergens at artificial hibernacula, confirming their probable role as aggregation signals. Aggregations persisted over many days when footprint extracts were applied in conjunction with the previously identified 2-isobutyl-3-methoxypyrazine (IBMP) aggregation pheromone. The C23 hydrocarbon functions as a pheromone that interacts with responses to methoxypyrazines to effectively mediate formation of persistent aggregations of diapausing conspecifics at specific microsites. Also discussed is the potential effect that C23 has as a persistent scent marker in establishing the traditional use of hibernacula.


[Studies on the chemical constituents of marine sponge Iotrochota sp]

Yun-Qiu Li, Guang Dong, Jing Hu, Yong-Hong Liu
PMID: 20845780   DOI:

Abstract

To study the chemical constituents from the marine sponge Iotrochota sp.
The compounds were isolated and purified by various column chromatography methods, and their structure wer identified cholesterol (1), nonadecyl ethers of glycerol (2), p-hydroxybenzaldehyde (3), (E)-4-(3,4-dihydroxyphenyl) but-3-en-2-one (4), 3,4-dihydroxybenzaldehyde (5), ethyl vanillin (6), hendecanoic acid (7), tricosane (8).
All compounds are isolated from marine sponge Iotrochota sp. for the first time.


Chemical composition and antimicrobial activity of the essential oil of Anthemis altissima L. var. altissima

Nasrin Samadi, Azadeh Manayi, Mahdi Vazirian, Mahtab Samadi, Zahra Zeinalzadeh, Zahra Saghari, Neda Abadian, Vali-O-Allah Mozaffarian, Mahnaz Khanavi
PMID: 22007714   DOI: 10.1080/14786419.2011.617750

Abstract

The essential oil obtained from the flowering parts of Anthemis altissima L. var. altissima was analysed by gas chromatography and gas chromatography mass spectroscopy. In this study, 34 compounds representing 98.76% of the essential oil were identified. The main components were α-terpineol (26.42%), β-pinene (9.23%), cis-chrysanthenyl acetate (6.30%), globulol (5.36%), n-tricosane (4.41%), terpinen-4-ol (4.08%) and 1,8 cineole (3.84%). Antibacterial activities of the essential oil and its two major components (α-terpineol and β-pinene) were determined using microdilution method against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. The essential oil showed a broad-spectrum antibacterial activity (MICs ranged from 3.13 to 6.25 µL mL(-1)). It was found that α-terpineol with minimum inhibitory concentration (MIC) values of the range 0.87-1.56 µL mL(-1) was a more potent antibacterial agent than β-pinene with MIC values of the range 1.56-6.25 µL mL(-1). All of them, the essential oil, β-pinene and α-terpineol, were more effective against Gram-positive bacteria than Gram-negative ones.


Predator-released hydrocarbons repel oviposition by a mosquito

Alon Silberbush, Shai Markman, Efraim Lewinsohn, Einat Bar, Joel E Cohen, Leon Blaustein
PMID: 20618841   DOI: 10.1111/j.1461-0248.2010.01501.x

Abstract

Prey species commonly use predator-released kairomones (PRKs) to detect risk of predation, yet the chemical identity of PRKs remains elusive. Chemical identification of PRKs will facilitate the study of predator-prey interactions and the risk of predation, and when the prey are pests, will potentially provide environmentally friendly means of pest control. In temporary pools of the Mediterranean and Middle East, larvae of the mosquito Culiseta longiareolata Macquart are highly vulnerable to the common predatory backswimmer, Notonecta maculata Fabricius. We demonstrate that N. maculata releases two hydrocarbons, n-heneicosane and n-tricosane, which repel ovipositing females of C. longiareolata. In behavioural tests with environmentally relevant chemical concentrations in outdoor mesocosm experiments, the repellent effects of the two compounds were additive at the tested concentrations.


Sub-lethal effects of the consumption of Eupatorium buniifolium essential oil in honeybees

Carmen Rossini, Federico Rodrigo, Belén Davyt, María Laura Umpiérrez, Andrés González, Paula Melisa Garrido, Antonella Cuniolo, Leonardo P Porrini, Martín Javier Eguaras, Martín P Porrini
PMID: 33147299   DOI: 10.1371/journal.pone.0241666

Abstract

When developing new products to be used in honeybee colonies, further than acute toxicity, it is imperative to perform an assessment of risks, including various sublethal effects. The long-term sublethal effects of xenobiotics on honeybees, more specifically of acaricides used in honeybee hives, have been scarcely studied, particularly so in the case of essential oils and their components. In this work, chronic effects of the ingestion of Eupatorium buniifolium (Asteraceae) essential oil were studied on nurse honeybees using laboratory assays. Survival, food consumption, and the effect on the composition of cuticular hydrocarbons (CHC) were assessed. CHC were chosen due to their key role as pheromones involved in honeybee social recognition. While food consumption and survival were not affected by the consumption of the essential oil, CHC amounts and profiles showed dose-dependent changes. All groups of CHC (linear and branched alkanes, alkenes and alkadienes) were altered when honeybees were fed with the highest essential oil dose tested (6000 ppm). The compounds that significantly varied include n-docosane, n-tricosane, n-tetracosane, n-triacontane, n-tritriacontane, 9-tricosene, 7-pentacosene, 9-pentacosene, 9-heptacosene, tritriacontene, pentacosadiene, hentriacontadiene, tritriacontadiene and all methyl alkanes. All of them but pentacosadiene were up-regulated. On the other hand, CHC profiles were similar in healthy and Nosema-infected honeybees when diets included the essential oil at 300 and 3000 ppm. Our results show that the ingestion of an essential oil can impact CHC and that the effect is dose-dependent. Changes in CHC could affect the signaling process mediated by these pheromonal compounds. To our knowledge this is the first report of changes in honeybee cuticular hydrocarbons as a result of essential oil ingestion.


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